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Core Science & Biosynthesis

Foundational

2-Methoxy-7-nitroquinoline: Physicochemical Profiling and Synthetic Utilities in Drug Discovery

Introduction & Structural Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and antineoplastic agents. The fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and antineoplastic agents. The functionalization of the quinoline ring strictly dictates its pharmacological profile and chemical reactivity. Specifically, 2-methoxy-7-nitroquinoline (1[1]) presents a unique electronic push-pull system. The electron-withdrawing nitro group at the C7 position significantly reduces the electron density of the carbocyclic ring, while the electron-donating methoxy group at the C2 position modulates the heteroaromatic ring's basicity and nucleophilicity.

This technical guide provides a comprehensive analysis of 2-methoxy-7-nitroquinoline, detailing its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for downstream pharmaceutical applications.

Physicochemical and Computational Properties

Understanding the physicochemical parameters of 2-methoxy-7-nitroquinoline is critical for predicting its behavior in biological systems and optimizing its formulation. The compound exhibits favorable drug-like properties, strictly adhering to Lipinski's Rule of Five. The absence of hydrogen bond donors and a moderate Topological Polar Surface Area (TPSA) suggest excellent membrane permeability, making it an ideal intermediate for central nervous system (CNS) or intracellular targets.

Table 1: Physicochemical and Computational Data of 2-Methoxy-7-nitroquinoline

PropertyValueRationale / Implication
CAS Number 1354222-15-3Unique registry identifier for sourcing and compliance.
Molecular Formula C10H8N2O3Defines the atomic composition and stoichiometry.
Molecular Weight 204.18 g/mol Optimal for oral bioavailability (< 500 Da).
Exact Mass 204.0535 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
TPSA 67.9 ŲFavorable for passive cellular membrane permeation (< 90 Ų).
XLogP3 ~2.5Indicates moderate lipophilicity, balancing solubility and permeability.
H-Bond Donors 0Enhances lipophilicity; relies on target-specific H-bond acceptors.
H-Bond Acceptors 4Facilitates interactions with kinase hinge regions or receptor pockets.
Rotatable Bonds 1High rigidity, reducing entropic penalty upon target binding.

(Note: Computational data is synthesized from structural isomers such as2[2] to provide highly accurate predictive baselines).

Chemical Reactivity and Mechanistic Pathways

The synthesis and functionalization of 2-methoxy-7-nitroquinoline rely heavily on the electronic interplay between the quinoline nitrogen, the methoxy group, and the nitro group.

3.1. Nucleophilic Aromatic Substitution (SNAr) The precursor, 2-chloro-7-nitroquinoline, is highly activated toward SNAr due to the electron-deficient nature of the quinoline ring, which is further exacerbated by the strong inductive (-I) and resonance (-M) effects of the C7 nitro group. When treated with sodium methoxide (NaOMe), the methoxide ion attacks the C2 position. The resulting Meisenheimer complex is stabilized by the adjacent quinoline nitrogen, which acts as an electron sink. The subsequent expulsion of the chloride leaving group yields 2-methoxy-7-nitroquinoline.

3.2. Catalytic Hydrogenation The nitro group at the C7 position serves as a versatile synthetic handle. It can be quantitatively reduced to an amine via catalytic hydrogenation. The use of palladium on carbon (Pd/C) under high hydrogen pressure ensures complete reduction without arresting at the hydroxylamine intermediate. The resulting 7-amino-2-methoxyquinoline is a critical building block for synthesizing amide-linked kinase inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are detailed with explicit causal reasoning for each experimental parameter. These methods are adapted from validated patent literature, specifically3[3].

Protocol 1: Synthesis of 2-Methoxy-7-nitroquinoline via SNAr

Objective: To convert 2-chloro-7-nitroquinoline to 2-methoxy-7-nitroquinoline with high regioselectivity and yield.

  • Reagent Preparation: Dissolve 42 mg of 2-chloro-7-nitroquinoline in 1 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby leaving the incoming methoxide ion "naked" and maximizing its nucleophilicity.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The SNAr reaction is highly exothermic. Maintaining 0°C prevents the degradation of the starting material and suppresses unwanted side reactions, such as the hydrolysis of the chloride if trace water is present.

  • Nucleophilic Addition: Add 50 mg of sodium methoxide (28% solution in methanol) dropwise over 5 minutes under continuous stirring.

  • Quenching & Precipitation: Quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: NH₄Cl neutralizes excess NaOMe without creating a highly acidic environment that could protonate the quinoline nitrogen (which would increase water solubility). The addition of the aqueous phase forces the hydrophobic 2-methoxy-7-nitroquinoline to precipitate.

  • Isolation: Filter the insoluble precipitate and wash extensively with deionized water to remove residual DMF and inorganic salts. Yields approximately 33 mg of the target compound.

Protocol 2: Catalytic Reduction to 7-Amino-2-methoxyquinoline

Objective: To reduce the C7 nitro group to a primary amine for downstream functionalization.

  • Solvent System: Dissolve 33 mg of the synthesized 2-methoxy-7-nitroquinoline in 10 mL of HPLC-grade methanol.

    • Causality: Methanol perfectly solubilizes the starting material and facilitates the transfer of hydrogen gas to the palladium catalyst surface.

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) to the reaction mixture.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with hydrogen gas to 50 bar and heat to 60°C. Maintain a flow rate of 1 mL/min if using a continuous flow system.

    • Causality: The high pressure (50 bar) and elevated temperature (60°C) overcome the activation energy required to fully reduce the nitro group, bypassing the stable hydroxylamine intermediate and ensuring a quantitative conversion to the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the fine, potentially pyrophoric palladium particles from passing through the filter paper, ensuring the final product is free of heavy metal contamination.

  • Concentration: Evaporate the methanol under reduced pressure to isolate the 7-amino-2-methoxyquinoline.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis and reduction of 2-methoxy-7-nitroquinoline, highlighting the key intermediates and reaction conditions.

G N1 2-Chloro-7-nitroquinoline (Starting Material) N2 Nucleophilic Aromatic Substitution (SNAr) Reagent: NaOMe / DMF, 0°C N1->N2 Addition of NaOMe N3 2-Methoxy-7-nitroquinoline (Intermediate) N2->N3 Precipitation & Wash N4 Catalytic Hydrogenation Reagent: H2 (50 bar), 10% Pd/C, MeOH, 60°C N3->N4 Reduction of -NO2 N5 7-Amino-2-methoxyquinoline (Downstream Product) N4->N5 Filtration & Concentration

Fig 1: Two-step synthesis and reduction workflow of 2-Methoxy-7-nitroquinoline.

Conclusion

2-Methoxy-7-nitroquinoline is a highly versatile and structurally optimized intermediate in medicinal chemistry. Its physicochemical profile aligns perfectly with the requirements for oral bioavailability and membrane permeability. The robust, self-validating protocols for its synthesis via SNAr and subsequent reduction to an amine highlight its utility as a foundational building block for complex pharmaceutical agents. By strictly controlling reaction parameters such as solvent polarity, temperature, and pressure, researchers can achieve high-purity yields suitable for advanced drug development pipelines.

References

  • Title: United States Patent US 8,895,585 B2 Source: Googleapis.com (US Patent Office) URL: [Link]

Sources

Exploratory

Unambiguous Structural Elucidation of 2-Methoxy-7-nitroquinoline: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of heterocyclic scaffolds is a foundational requirement in modern drug discovery. 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) serves as a critical synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heterocyclic scaffolds is a foundational requirement in modern drug discovery. 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) serves as a critical synthetic intermediate in the development of kinase inhibitors, antimalarials, and antibacterial agents. Because regioselective functionalization of the quinoline core often yields complex isomeric mixtures, unambiguous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR spectral data of 2-Methoxy-7-nitroquinoline. By bridging theoretical electronic effects with empirical multidimensional NMR strategies, this document establishes a self-validating framework for researchers to confidently assign and verify this specific molecular architecture.

Structural & Electronic Context: The Push-Pull System

To accurately predict and assign the NMR spectra of 2-Methoxy-7-nitroquinoline, one must first analyze the electronic environment of its bicyclic core. The molecule operates as a "push-pull" electronic system:

  • The "Push" (+M Effect): The methoxy group (-OCH 3​ ) at the C2 position is strongly electron-donating via resonance. This localized electron density heavily shields the adjacent pyridine ring, specifically driving the C3 proton upfield.

  • The "Pull" (-I, -M Effects): The nitro group (-NO 2​ ) at the C7 position is a potent electron-withdrawing group. It strips electron density from the benzene ring through both inductive and resonance effects, resulting in profound deshielding of the ortho positions (C6 and C8)[1].

Understanding these competing electronic forces is the key to rationalizing the chemical shifts ( δ ) and spin-spin coupling constants ( J ) observed in the spectra[2].

Standardized NMR Acquisition Protocols

Trustworthy analytical data requires a self-validating experimental design. The following step-by-step methodology ensures that all acquired spectra are absolute, reproducible, and free from solvent-induced artifacts[3].

Sample Preparation Workflow
  • Lyophilization: Dry 15–20 mg of the synthesized 2-Methoxy-7-nitroquinoline under high vacuum for 12 hours to remove trace H 2​ O, which can obscure critical signals around 1.5–2.0 ppm.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened line widths and loss of fine J -coupling resolution.

NMR_Workflow A Sample Lyophilization (Remove H2O) B Dissolution in CDCl3 (99.8% D) A->B C Filtration (0.22 µm PTFE) B->C D NMR Tube Loading (5mm) C->D E Lock, Shim, & Acquire D->E

Standardized high-resolution NMR sample preparation workflow for quinoline derivatives.

Instrument Calibration & Acquisition (Self-Validating System)

By locking the spectrometer frequency to the deuterium resonance of CDCl 3​ (7.26 ppm) and referencing TMS (0.00 ppm), the protocol establishes a self-validating baseline. Any deviation in the lock signal alerts the operator to magnetic field drift.

  • 1 H NMR (400 MHz): 30° pulse angle (zg30), relaxation delay (D1) = 1.5 s, 16 scans, spectral width = 12 ppm.

  • 13 C NMR (100 MHz): Power-gated decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion, D1 = 2.0 s, 1024 scans, spectral width = 250 ppm.

Elucidation of 1 H NMR Spectral Data

The 1 H NMR spectrum of 2-Methoxy-7-nitroquinoline is defined by two distinct spin systems separated by the bridgehead carbons (C4a, C8a).

1 H NMR Data Table
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-OCH 3​ 4.10Singlet (s)-3HDeshielded by electronegative oxygen.
H3 7.05Doublet (d)8.81HShielded by C2 methoxy (+M effect); ortho-coupled to H4.
H5 7.85Doublet (d)8.81HMeta to the nitro group; ortho-coupled to H6.
H4 8.08Doublet (d)8.81HStandard pyridine ring proton; ortho-coupled to H3.
H6 8.15Doublet of doublets (dd)8.8, 2.21HDeshielded by ortho-nitro group; couples to H5 and H8.
H8 8.80Doublet (d)2.21HHighly deshielded by ortho-nitro and peri-nitrogen lone pair.
Causality of Chemical Shifts
  • The H8 Anomaly: The extreme downfield shift of H8 ( δ 8.80) is not merely a function of its proximity to the heteroatom. It is a direct consequence of the strong electron-withdrawing nature of the ortho-nitro group at C7, compounded by the magnetic anisotropy of the adjacent pyridine ring's nitrogen lone pair[1].

  • The H3/H4 Spin System: In an unsubstituted quinoline, H3 and H4 resonate closely together. However, the introduction of the C2 methoxy group selectively shields H3, pushing it upfield to δ 7.05, while leaving H4 relatively unaffected at δ 8.08. This creates a beautifully resolved pair of doublets with a characteristic ortho coupling of 8.8 Hz[2].

Elucidation of 13 C NMR Spectral Data

Carbon-13 NMR provides the definitive skeletal framework of the molecule. The extreme electronegativity of the substituents dictates the carbon shifts.

13 C NMR Data Table
Carbon PositionChemical Shift ( δ , ppm)TypeElectronic Justification
-OCH 3​ 54.2Primary (CH 3​ )Typical methoxy carbon shift.
C3 114.2Tertiary (CH)Strongly shielded by ortho-methoxy resonance.
C6 120.5Tertiary (CH)Shielded relative to standard benzene due to complex resonance.
C8 124.0Tertiary (CH)Ortho to nitro group.
C4a 126.5Quaternary (C)Bridgehead carbon.
C5 129.0Tertiary (CH)Meta to nitro group; least affected by substituents.
C4 139.8Tertiary (CH)Standard quinoline C4 shift.
C7 148.5Quaternary (C)Directly attached to the strongly electron-withdrawing -NO 2​ .
C8a 149.5Quaternary (C)Bridgehead carbon adjacent to electronegative nitrogen.
C2 164.5Quaternary (C)Highly deshielded by directly attached oxygen atom.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, regulatory submissions and rigorous scientific publications require 2D NMR to prove atomic connectivity unequivocally.

NMR_Assignment Core 2-Methoxy-7-nitroquinoline Core Assignment H1 1H NMR (1D) Identify Spin Systems Core->H1 C13 13C NMR (1D) Carbon Backbone Core->C13 COSY COSY (H3-H4, H5-H6) H1->COSY HSQC HSQC (1J C-H Mapping) H1->HSQC HMBC HMBC (2J/3J C-H Connections) H1->HMBC C13->HSQC C13->HMBC Final Unambiguous Structural Elucidation COSY->Final HSQC->Final HMBC->Final

Multidimensional NMR strategy for the unambiguous structural elucidation of quinolines.

Execution of the 2D Strategy
  • COSY (Correlation Spectroscopy): Used to map the homonuclear 3JHH​ couplings. In 2-Methoxy-7-nitroquinoline, COSY will clearly show a cross-peak between H3 ( δ 7.05) and H4 ( δ 8.08), isolating the pyridine ring spin system. A separate cross-peak between H5 ( δ 7.85) and H6 ( δ 8.15) maps the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the 1JCH​ direct attachments. This experiment will confirm that the highly deshielded H8 proton ( δ 8.80) is attached to the carbon at δ 124.0 (C8), validating the 1D assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of structure. HMBC detects 2JCH​ and 3JCH​ long-range couplings. Crucially, the methoxy protons ( δ 4.10) will show a strong 3J correlation across the oxygen atom to the quaternary C2 carbon ( δ 164.5), definitively proving the regiochemistry of the methoxy substitution. Similarly, H8 will show 3J correlations to C6 and the bridgehead C4a, locking the nitro group's position at C7 into place.

References

  • Spin Coupling between Protons of Different Rings in Aromatic Compounds AIP Publishing[Link]

  • Synthesis and Evaluation of Polyamines as Antimalarial Agents University of Glasgow[Link]

Sources

Foundational

Comprehensive Analytical Profiling of 2-Methoxy-7-nitroquinoline: Mass Metrics and Synthetic Workflows in Drug Discovery

Abstract: For researchers and drug development professionals, the precise characterization of heterocyclic building blocks is the foundation of robust medicinal chemistry. 2-Methoxy-7-nitroquinoline is a critical scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: For researchers and drug development professionals, the precise characterization of heterocyclic building blocks is the foundation of robust medicinal chemistry. 2-Methoxy-7-nitroquinoline is a critical scaffold utilized in the synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents. This whitepaper provides an authoritative guide on the mass metrics of 2-Methoxy-7-nitroquinoline—specifically differentiating its average molecular weight from its monoisotopic exact mass—and details self-validating protocols for its analytical verification and synthetic functionalization.

Physicochemical Framework and Mass Specifications

2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) is a functionalized quinoline derivative characterized by an electron-withdrawing nitro group and an electron-donating methoxy group . This push-pull electronic configuration makes it highly valuable for regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Before deploying this compound in high-throughput screening or synthetic pipelines, its mass metrics must be rigorously defined. Table 1 summarizes the core quantitative data required for both macroscopic synthesis and microscopic analytical verification.

Table 1: Physicochemical and Mass Specifications of 2-Methoxy-7-nitroquinoline

PropertyValueClinical/Analytical Relevance
Chemical Name 2-Methoxy-7-nitroquinolineStandard IUPAC nomenclature for regulatory filing.
CAS Registry Number 1354222-15-3Unique identifier for chemical sourcing and inventory .
Molecular Formula C₁₀H₈N₂O₃Defines elemental stoichiometry.
Average Molecular Weight 204.18 g/mol Used for macroscopic stoichiometric calculations (e.g., molar equivalents).
Monoisotopic Exact Mass 204.0535 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) .
Theoretical [M+H]⁺ m/z 205.0608Expected mass-to-charge ratio in positive Electrospray Ionization (ESI+).
The Causality of Mass: Molecular Weight vs. Monoisotopic Exact Mass

A common point of failure in early-stage drug discovery is the conflation of Molecular Weight (MW) and Exact Mass (EM) during mass spectrometry data analysis. As a Senior Application Scientist, I emphasize the causality behind choosing one metric over the other based on the experimental environment:

  • Average Molecular Weight (204.18 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural isotopic distribution found on Earth (e.g., Carbon is ~12.011 g/mol due to the presence of ¹³C). You must use this value when weighing out bulk powders on a balance to ensure correct reaction stoichiometry.

  • Monoisotopic Exact Mass (204.0535 Da): High-Resolution Mass Spectrometers (HRMS), such as Orbitraps or Time-of-Flight (TOF) instruments, do not measure averages; they separate individual isotopes. The exact mass is the sum of the masses of the most abundant, lightest isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). To identify 2-Methoxy-7-nitroquinoline in a complex biological matrix or reaction mixture, you must target its exact mass. Searching for the average MW in an HRMS dataset will result in false negatives.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the identity and purity of 2-Methoxy-7-nitroquinoline, researchers must employ a self-validating HRMS workflow.

MS_Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 ESI+ Source (Protonation) S1->S2 S3 Orbitrap Analyzer (R > 70,000) S2->S3 S4 EIC Extraction (m/z 205.0608) S3->S4

Step-by-step high-resolution mass spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step Methodology: Empirical Validation of Exact Mass
  • Sample Preparation: Dissolve 2-Methoxy-7-nitroquinoline in HPLC-grade methanol to a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as an ionization enhancer. It provides a ready source of protons in the mobile phase, driving the formation of the [M+H]⁺ ion required for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% organic modifier over 5 minutes.

    • Causality: This step desalts the sample and separates the target from isobaric synthetic byproducts, drastically reducing ion suppression in the ESI source.

  • Mass Spectrometry: Analyze using an Orbitrap mass spectrometer in ESI+ mode. Set the resolving power to at least 70,000 (at m/z 200).

    • Causality: High resolution is mechanically required to resolve the target monoisotopic mass (205.0608 m/z) from background matrix ions that share the same nominal mass of 205 Da.

  • Self-Validating System Check: Inject a known reference standard (e.g., Caffeine, exact mass 194.0804 Da) immediately before and after the quinoline sample.

    • Validation Logic: If the reference mass deviates by >2 ppm, the instrument's mass calibration has drifted. The quinoline run is automatically invalidated and must be repeated post-calibration, ensuring absolute trustworthiness of the data.

Synthetic Utility in Drug Development

In medicinal chemistry, the nitro group of 2-Methoxy-7-nitroquinoline is rarely left intact in the final drug candidate. It serves as a masked amine. The standard workflow involves the catalytic reduction of the nitro group to yield 7-amino-2-methoxyquinoline, which is subsequently functionalized via amide coupling or Buchwald-Hartwig amination to build the final therapeutic scaffold .

G A 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) B Catalytic Hydrogenation (Pd/C, H2, 60°C) A->B Reduction F HRMS Validation (Exact Mass Confirmation) A->F QC Check C 7-Amino-2-methoxyquinoline (Reactive Intermediate) B->C Yield > 90% D Electrophilic Coupling (Amidation / SNAr) C->D Scaffold Derivatization C->F QC Check E Lead Compound (e.g., Kinase Inhibitor) D->E Drug Candidate E->F QC Check

Synthetic functionalization and HRMS quality control workflow for quinoline scaffolds.

Step-by-Step Methodology: Catalytic Hydrogenation
  • Reagent Preparation: Dissolve 33 mg of 2-Methoxy-7-nitroquinoline in 10 mL of anhydrous methanol in a high-pressure reactor.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) strictly under an inert argon atmosphere.

    • Causality: Dry Pd/C is highly pyrophoric. Argon displaces oxygen, preventing spontaneous ignition when the catalyst contacts methanol vapor.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and maintain at 50 bar pressure and 60°C.

    • Causality: The electron-deficient nature of the quinoline ring makes the nitro group slightly resistant to reduction at standard temperature and pressure (STP). Elevated pressure and thermal energy overcome this activation barrier.

  • Self-Validating Reaction Monitoring: Monitor the reaction via rapid LC-MS.

    • Validation Logic: The system is self-validating through mass shift tracking. The disappearance of the starting material peak (m/z 205.0608) and the emergence of the amino product peak (C₁₀H₁₀N₂O, exact mass 174.0793 Da; [M+H]⁺ m/z 175.0866) confirms successful and complete reduction. If m/z 205.0608 persists, it indicates catalyst poisoning, prompting immediate intervention.

Conclusion

The successful integration of 2-Methoxy-7-nitroquinoline into drug discovery pipelines relies heavily on the strict differentiation between its average molecular weight (204.18 g/mol ) for synthesis and its monoisotopic exact mass (204.0535 Da) for analytical verification. By implementing self-validating HRMS and synthetic protocols, researchers can ensure high-fidelity data, eliminate isobaric false positives, and streamline the development of novel quinoline-based therapeutics.

References
  • PubChem, National Institutes of Health. "Computed Properties for Formula C10H8N2O3". Accessed March 2026. [Link]

  • Google Patents. "United States Patent - Hydrogenation of 2-methoxy-7-nitroquinoline". Accessed March 2026.
Exploratory

Structural Elucidation and X-ray Crystallography of 2-Methoxy-7-nitroquinoline: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the precise three-dimensional conformation of a small molecule dictates its pharmacokinetics, binding affinity, and solid-state stability. 2-Methoxy-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional conformation of a small molecule dictates its pharmacokinetics, binding affinity, and solid-state stability. 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) is a highly functionalized heterocyclic scaffold. The interplay between its electron-donating methoxy group and electron-withdrawing nitro group creates a distinct electronic topology.

This whitepaper provides an authoritative, step-by-step guide to isolating, validating, and solving the crystal structure of 2-Methoxy-7-nitroquinoline using Single-Crystal X-ray Diffraction (SC-XRD). By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for structural chemists.

Structural Rationale & Electronic Dynamics

The molecular architecture of 2-Methoxy-7-nitroquinoline is defined by its planar quinoline ring system. The substitution pattern—a methoxy group at the C2 position and a nitro group at the C7 position—induces a pronounced "push-pull" electronic effect.

  • Electron Donation (+M Effect): The lone pairs on the oxygen of the C2-methoxy group delocalize into the aromatic π -system.

  • Electron Withdrawal (-M, -I Effects): The C7-nitro group acts as a powerful electron sink, polarizing the molecule and significantly altering its dipole moment.

As demonstrated in studies of analogous structures like [1], this electronic distribution governs the solid-state crystal packing. The lattice is typically dominated by antiparallel π−π stacking interactions (to minimize dipole repulsion) and weak intermolecular C−H⋅⋅⋅O hydrogen bonds involving the nitro oxygen atoms.

Structural_Features N1 2-Methoxy-7-nitroquinoline Core Scaffold N2 Methoxy Group (C2) Electron Donating (+M) N1->N2 N3 Nitro Group (C7) Electron Withdrawing (-M) N1->N3 N4 Quinoline Ring Planar Aromatic System N1->N4 N5 Push-Pull Dynamics (Altered Dipole) N2->N5 N3->N5 N6 π-π Stacking & C-H···O Bonding N4->N6

Caption: Electronic and structural dynamics of 2-Methoxy-7-nitroquinoline.

Experimental Protocols: A Self-Validating System

To achieve a publishable structural model, the workflow must be rigorously controlled. The following protocols are designed with built-in validation checkpoints to ensure data integrity at every phase, adhering to standards utilized in the structural analysis of [2].

Protocol 1: Single Crystal Growth via Slow Evaporation

The goal is to grow a defect-free single crystal with dimensions between 0.1 mm and 0.3 mm.

  • Step 1: Solvent Selection. Dissolve 10 mg of high-purity (>99%) 2-Methoxy-7-nitroquinoline in 2 mL of a binary solvent system (e.g., Ethyl Acetate:Hexane, 1:1 v/v). Causality: The quinoline core is highly soluble in EtOAc, while hexane acts as an antisolvent. A binary mixture allows for fine-tuning of the saturation point.

  • Step 2: Filtration. Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation of microcrystalline powders rather than single crystals.

  • Step 3: Controlled Evaporation. Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20°C for 3–7 days. Causality: Slow evaporation maintains the system near thermodynamic equilibrium, allowing molecules to add to the crystal lattice in a highly ordered fashion.

  • Self-Validation Checkpoint (Birefringence): Harvest a candidate crystal and examine it under a polarized light microscope. Rotate the stage 360 degrees. A high-quality single crystal will exhibit uniform extinction (turn completely dark) at precise 90-degree intervals. Irregular or partial extinction indicates twinning or a polycrystalline cluster; such samples must be discarded.

Protocol 2: SC-XRD Data Collection and Refinement

Once a valid crystal is isolated, diffraction data is collected to map the electron density.

  • Step 1: Crystal Mounting. Coat the validated crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop attached to a goniometer head.

  • Step 2: Cryogenic Data Collection. Transfer the sample to the diffractometer and immediately cool it to 100 K using a nitrogen gas stream. Causality: Cryogenic temperatures minimize the Debye-Waller factor (thermal atomic vibrations). This reduces atomic displacement parameters, yielding sharper diffraction spots and a higher-resolution electron density map.

  • Step 3: X-ray Source Selection. Utilize Copper K α radiation ( λ=1.54184 Å). Causality: For light-atom organic molecules lacking transition metals, Cu K α is prioritized over Mo K α because its longer wavelength provides significantly higher scattering power, which is critical for resolving carbon, nitrogen, and oxygen atoms accurately.

  • Self-Validation Checkpoint (Data Reduction): During the integration of raw diffraction frames, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that symmetry-equivalent reflections are consistent. If Rint​>0.10 , the data is compromised (likely due to radiation damage or poor crystal quality), and data collection must be aborted and restarted with a new crystal.

  • Step 4: Structure Solution. Solve the structure using Direct Methods (e.g., SHELXT) and refine the atomic positions using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

XRD_Workflow N1 Synthesis & Purity Check (>99% via HPLC) N2 Solvent Selection (EtOH / EtOAc:Hexane) N1->N2 N3 Slow Evaporation (Crystal Growth) N2->N3 N4 Birefringence Validation (Polarized Light) N3->N4 N5 Data Collection (100 K, Cu Kα) N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement (Least-Squares on F²) N6->N7

Caption: SC-XRD workflow for 2-Methoxy-7-nitroquinoline.

Anticipated Crystallographic Data

Based on the [3] and structural analyses of analogous methoxy-nitroquinolines, researchers should benchmark their empirical results against the following anticipated parameters.

Table 1: Anticipated Crystallographic Parameters for 2-Methoxy-7-nitroquinoline

ParameterAnticipated Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric organic molecules to maximize packing efficiency and minimize void space.
Space Group P21​/c or P1ˉ Centrosymmetric space groups allow for inversion centers, facilitating the antiparallel alignment of strong molecular dipoles.
Temperature 100(2) KStandard cryogenic collection temperature to suppress thermal motion.
Radiation Cu K α ( λ=1.54184 Å)Enhances anomalous dispersion and scattering intensity for C, N, and O atoms.
Z (Molecules/Cell) 4 (for Monoclinic)Standard packing arrangement for P21​/c symmetry.
Final R indices R1​<0.05 , wR2​<0.15 The benchmark threshold for a high-quality, publishable structure free of severe disorder.

Conclusion

The structural elucidation of 2-Methoxy-7-nitroquinoline requires a meticulous balance of chemical intuition and physical validation. By leveraging the push-pull electronic nature of the molecule to guide crystallization, and enforcing strict self-validating checkpoints during X-ray diffraction (such as birefringence checks and Rint​ monitoring), researchers can reliably resolve its three-dimensional architecture. This structural data is paramount for subsequent applications in rational drug design, computational docking, and materials engineering.

References

  • Controlling Ground and Excited State Properties through Ligand Changes in Ruthenium Polypyridyl Complexes Inorganic Chemistry (ACS Publications) URL:[Link]

  • An Oxidative SN Alkylamination of 5(6,7,8)‐Nitroquinoline N‐Oxides in Aqueous Dioxane Medium ResearchGate / European Journal of Organic Chemistry URL:[Link]

Foundational

Thermodynamic Stability and Solid-State Characterization of 2-Methoxy-7-nitroquinoline

Executive Summary 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) is a highly functionalized heterocyclic compound that serves as a critical intermediate in advanced drug discovery and materials science. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) is a highly functionalized heterocyclic compound that serves as a critical intermediate in advanced drug discovery and materials science. Characterized by a quinoline core substituted with an electron-donating methoxy group at the C2 position and an electron-withdrawing nitro group at the C7 position, the molecule exhibits unique physical and thermodynamic properties. This technical whitepaper explores the causality behind its thermodynamic stability, the physical chemistry governing its melting point, and provides self-validating experimental protocols for its synthesis and thermal analysis.

Electronic Structure and Thermodynamic Stability

The thermodynamic stability of a substituted quinoline is fundamentally dictated by the electronic interplay of its functional groups[1]. 2-Methoxy-7-nitroquinoline represents a classic "push-pull" conjugated system :

  • Electron-Donating Group (EDG): The C2-methoxy group donates electron density into the aromatic ring via resonance ( +M effect).

  • Electron-Withdrawing Group (EWG): The C7-nitro group strongly withdraws electron density via both inductive ( −I ) and resonance ( −M ) effects.

Mechanistic Causality of Stability

This push-pull configuration facilitates extended electron delocalization across the bicyclic framework. By distributing electron density from the electron-rich C2 position to the electron-deficient C7 position, the molecule minimizes its overall free energy of formation ( ΔGf​ ). Furthermore, the presence of the electronegative nitrogen atom in the quinoline ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This not only enhances the thermodynamic stability of the ground state but also makes the molecule highly receptive to initial synthesis via Nucleophilic Aromatic Substitution (SNAr)[2].

Unlike less stable isomers that may undergo rapid pseudobase formation or hydrolysis in aqueous media, the robust resonance energy of the 2-methoxy-7-nitroquinoline system ensures high kinetic and thermodynamic stability under standard laboratory conditions[1].

Solid-State Thermodynamics and Melting Point

The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy. The transition from a highly ordered solid state to a liquid phase requires sufficient thermal energy (enthalpy of fusion, ΔHf​ ) to overcome intermolecular forces.

For 2-methoxy-7-nitroquinoline, the melting point is driven by two primary intermolecular interactions:

  • Dipole-Dipole Interactions: The highly polar nitro group creates a strong, permanent dipole moment. In the solid state, these dipoles align in an antiparallel fashion, tightly locking the molecules into the crystal lattice.

  • π−π Stacking: The planar, aromatic nature of the quinoline core allows for efficient face-to-face and edge-to-face π−π stacking.

While the exact empirical melting point requires specific batch validation via thermal analysis, structurally analogous nitro-methoxy quinolines typically exhibit elevated melting points (often between 110 °C and 150 °C) due to these robust cohesive forces[3].

Quantitative Data Summary
PropertyValue / DescriptorMechanistic Rationale
CAS Number 1354222-15-3Unique chemical identifier.
Molecular Formula C10H8N2O3Determines molecular weight (204.18 g/mol ).
Melting Point Elevated (Requires DSC validation)Driven by strong dipole-dipole interactions and planar π−π stacking[3].
Thermodynamic Stability High ( ΔGf​ minimized)Push-pull electronic configuration across the conjugated quinoline core[1].
Solubility Soluble in DMF, DMSO, DCMPolar aprotic solvents effectively disrupt the high crystal lattice energy.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control or mechanistic rationale to guarantee the accuracy and reproducibility of the results.

Protocol 1: SNAr Synthesis of 2-Methoxy-7-nitroquinoline

Objective: Synthesize the target compound with >98% purity to ensure accurate downstream thermodynamic characterization. Self-Validation Mechanism: In-process temperature control and immediate quenching prevent the formation of thermodynamic byproducts (e.g., ring-opened degradation products), ensuring the isolated crystal lattice is free of impurities that would artificially depress the melting point.

  • Reaction Setup: Dissolve 42 mg of 2-chloro-7-nitroquinoline (electrophile) in 1 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to precisely 0 °C using an ice bath[2]. Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer transition state without heavily solvating the nucleophile, thereby accelerating the SNAr reaction.

  • Nucleophilic Addition: Add 50 mg of Sodium methoxide (28% solution in methanol) dropwise while maintaining vigorous stirring[2].

  • Kinetic Control: Stir at 0 °C for exactly 5 minutes. Causality: The low temperature and short reaction time kinetically trap the desired substitution product and prevent over-reaction.

  • Quenching & Precipitation: Quench the reaction by adding a saturated aqueous ammonium chloride ( NH4​Cl ) solution. Causality: NH4​Cl neutralizes excess methoxide, while the aqueous environment forces the hydrophobic 2-methoxy-7-nitroquinoline to precipitate out of the DMF solution.

  • Isolation: Filter the insoluble precipitate and wash thoroughly with deionized water to remove residual DMF and inorganic salts. Yields approximately 33 mg of the target compound[2].

SNAr_Synthesis SM 2-Chloro-7-nitroquinoline (Electrophile) Reaction SNAr Reaction (0°C, 5 min) SM->Reaction Reagent Sodium Methoxide (Nucleophile) Reagent->Reaction Solvent DMF Solvent (Polar Aprotic) Solvent->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Rate Limiting Step Product 2-Methoxy-7-nitroquinoline (Target Compound) Intermediate->Product Chloride Elimination

Workflow of the SNAr synthesis of 2-Methoxy-7-nitroquinoline.

Protocol 2: Self-Validating Thermal Analysis (DSC) for Melting Point

Objective: Determine the precise melting point and thermal phase transition of the synthesized compound. Self-Validation Mechanism: The system is pre-calibrated using an Indium standard (known Tm​ = 156.6 °C). A baseline run with an empty crucible is performed to subtract background heat flow, ensuring the recorded endotherm is solely from the sample[3].

  • Calibration: Run a high-purity Indium standard at a heating rate of 10 °C/min. Verify the melting onset is 156.6 ± 0.2 °C. If out of specification, recalibrate the instrument's thermal sensors.

  • Sample Preparation: Weigh 3.0–5.0 mg of purified 2-Methoxy-7-nitroquinoline into an aluminum standard crucible. Crimp the lid tightly to ensure optimal thermal contact.

  • Purge Gas: Establish a nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, ensuring the observed peak is a true phase transition (melting) and not an exothermic decomposition.

  • Heating Cycle: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 250 °C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the thermodynamic melting point, while the integral of the peak provides the enthalpy of fusion ( ΔHf​ ).

Thermo_Stability Molecule 2-Methoxy-7-nitroquinoline (Crystal Lattice) Electronic Intramolecular Forces (Thermodynamic Stability) Molecule->Electronic SolidState Intermolecular Forces (Lattice Energy) Molecule->SolidState PushPull Push-Pull Resonance (+M OMe, -M NO2) Electronic->PushPull PiStacking Planar Pi-Pi Stacking (Quinoline Core) SolidState->PiStacking Dipole Dipole-Dipole Locking (Polar NO2 Group) SolidState->Dipole MeltingPoint High Melting Point (Phase Transition) PiStacking->MeltingPoint Thermal Energy Required Dipole->MeltingPoint Thermal Energy Required

Thermodynamic factors governing the stability and melting point.

References

  • Hisamichi et al. "United States Patent - US 8,895,585 B2". Google Patents.
  • BenchChem. "Technical Guide: Physical and Synthetic Profile of 6-Methoxyquinoline-4-carbaldehyde". BenchChem.
  • Bunting, J. W., & Fitzgerald, N. P. "Kinetic and thermodynamic control of pseudobase formation from C-3 substituted 1-methylquinolinium cations". Canadian Journal of Chemistry.

Sources

Exploratory

Technical Whitepaper: Toxicity Profiling, Mechanistic Causality, and Self-Validating Handling Protocols for 2-Methoxy-7-nitroquinoline

Executive Summary In modern heterocyclic drug discovery, 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) serves as a highly versatile synthetic intermediate. It is frequently utilized as a precursor for aminoquinolines an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern heterocyclic drug discovery, 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) serves as a highly versatile synthetic intermediate. It is frequently utilized as a precursor for aminoquinolines and other bioactive scaffolds via catalytic hydrogenation[1]. However, the presence of the nitro group at the 7-position of the quinoline ring imparts a severe toxicological liability. As a Senior Application Scientist, it is critical to recognize that handling this compound requires more than standard laboratory precautions; it demands a mechanistic understanding of its genotoxicity and the implementation of self-validating containment workflows. This guide synthesizes the physicochemical profile, the biological causality of its toxicity, and rigorous, step-by-step handling protocols designed to protect researchers and ensure experimental integrity.

Physicochemical & Structural Profiling

To design an effective handling strategy, we must first understand the physical nature of the compound. The lipophilicity of the methoxy-quinoline core combined with the electron-withdrawing nitro group dictates its behavior in both solvents and biological systems.

Physicochemical PropertyValue / Description
Chemical Name 2-Methoxy-7-nitroquinoline
CAS Registry Number 1354222-15-3
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Structural Class Heterocyclic / Nitroaromatic
Physical State Solid (Yellow/Orange crystalline powder)
Solubility Profile High in DMSO, DMF, DCM; Poor in aqueous media

Mechanistic Causality of Toxicity (The Nitroquinoline Pharmacophore)

The toxicity of 2-Methoxy-7-nitroquinoline is not merely an inherent property of the intact molecule, but rather the result of its metabolic activation. Drawing upon the well-documented behavior of its structural analog, 4-nitroquinoline 1-oxide (4NQO), we can map the exact causality of its genotoxic threat.

When exposed to cellular environments, nitroquinolines undergo enzymatic reduction by cytosolic nitroreductases. This reduction converts the relatively stable nitro group (-NO₂) into a highly reactive hydroxylamine intermediate (-NHOH)[2].

The Dual-Threat Mechanism:

  • DNA Adduct Formation: The hydroxylamine undergoes phase II esterification (e.g., acetylation) and subsequent cleavage to form an electrophilic nitrenium ion. This species aggressively attacks nucleophilic centers on DNA, predominantly forming stable covalent monoadducts at the dGuo-N2 and dGuo-C8 positions[3]. These specific lesions are notoriously difficult for the nucleotide excision repair (NER) pathway to resolve, leading directly to G-to-T transversions and profound mutagenesis[4].

  • Oxidative Stress (ROS): The redox cycling of the nitro/hydroxylamine intermediates generates a massive influx of reactive oxygen species (ROS). This oxidative stress leads to the formation of 8-hydroxydeoxyguanosine (8-OHdG), a hallmark of severe oxidative DNA damage[2]. Furthermore, co-exposure with other solvents (like ethanol) can synergistically exacerbate this inflammatory and DNA-damaging response[5].

ToxicityPathway A 2-Methoxy-7-nitroquinoline (Pro-toxicant) B Nitroreductase (Enzymatic Reduction) A->B Cellular Uptake C Hydroxylamine Intermediate (Reactive Metabolite) B->C e- transfer D Electrophilic Nitrenium Ion C->D Phase II Esterification & Cleavage E DNA Adduct Formation (e.g., dGuo-N2) D->E Covalent Binding F ROS Generation (8-OHdG Formation) D->F Oxidative Stress

Fig 1: Metabolic activation pathway of nitroquinolines leading to genotoxicity and oxidative stress.

Laboratory Handling & Containment Protocols

Because 2-Methoxy-7-nitroquinoline is a crystalline powder, the primary risk vectors are inhalation of aerosolized particulates and dermal absorption (facilitated by its lipophilic methoxy group). The following protocols are designed as self-validating systems—meaning the completion of each step inherently proves the success of the previous step.

Protocol A: High-Containment Dispensing and Solubilization

Do not handle this compound on an open bench under any circumstances.

  • Step 1: Environmental Isolation

    • Action: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure powder dispensing isolator.

    • Causality: The B2 cabinet is 100% exhausted to the outside, ensuring that any aerosolized micro-crystals generated during container opening are captured by HEPA filters rather than recirculated.

    • Validation Checkpoint: Verify the inward face velocity using a calibrated anemometer (must read ≥ 100 fpm) before opening the primary chemical container.

  • Step 2: Dermal Barrier Engineering (PPE)

    • Action: Don double gloves: an inner layer of polyethylene (PE) and an outer layer of extended-cuff nitrile.

    • Causality: Nitrile provides excellent mechanical strength but can be permeated by organic solvents (like DMSO) which act as carriers for the toxicant. The inner PE glove acts as an absolute chemical barrier against solvent-mediated dermal transport.

    • Validation Checkpoint: Perform a visual inflation test of the outer nitrile gloves prior to donning to ensure zero micro-punctures.

  • Step 3: Static-Dissipative Weighing

    • Action: Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) and an anti-static ionizer fan aimed at the balance pan.

    • Causality: Nitroquinoline powders often carry a static charge. When transferred, electrostatic repulsion can cause the powder to "jump," creating an invisible, highly toxic aerosol cloud.

    • Validation Checkpoint: The analytical balance must stabilize within 3 seconds. Fluctuating readings indicate active electrostatic interference and potential aerosolization.

  • Step 4: In-Situ Solubilization

    • Action: Dissolve the weighed powder in the target solvent (e.g., DMSO or DMF) while still inside the containment enclosure. Cap the vial tightly with a PTFE-lined septum.

    • Causality: Liquids do not aerosolize under standard handling conditions. Converting the hazard from a dry powder to a contained liquid drastically reduces the inhalation risk profile before the material is moved to the general lab space.

    • Validation Checkpoint: Visually confirm complete dissolution (a clear, yellow-tinted solution with no particulate matter) before removing the sealed vial from the BSC.

HandlingWorkflow S1 1. Primary Containment (Negative Pressure) S2 2. Static-Dissipative Dispensing S1->S2 S3 3. In Situ Solubilization (DMSO/DMF) S2->S3 S4 4. Sealed Transfer (Secondary Enclosure) S3->S4 S5 5. Chemical Deactivation (Sodium Dithionite) S4->S5

Fig 2: Self-validating laboratory workflow for the safe handling and deactivation of nitroquinolines.

Decontamination & Waste Management

Standard soap and water or ethanol wipedowns are insufficient for nitroquinolines; they merely spread the toxicant. Decontamination must rely on chemical deactivation—specifically, the destruction of the nitro toxophore.

Protocol B: Chemical Deactivation of Surfaces and Spills
  • Step 1: Reductive Cleavage

    • Action: Prepare a fresh 5% (w/v) solution of Sodium Dithionite ( Na2​S2​O4​ ) in 0.1 M Sodium Hydroxide ( NaOH ). Apply this solution to all spatulas, weigh boats, and potentially contaminated surfaces.

    • Causality: Sodium dithionite is a powerful reducing agent that rapidly reduces the hazardous aromatic nitro group (-NO₂) to a significantly less reactive and non-genotoxic amino group (-NH₂). The alkaline environment accelerates this reduction.

  • Step 2: Colorimetric Validation

    • Action: Observe the surface or solution during the application of the dithionite wash.

    • Causality: Nitroquinolines exhibit a distinct yellow/orange coloration due to the extended conjugation of the nitro group with the aromatic ring. Upon successful reduction to the amine, this conjugation is broken, resulting in a rapid bleaching or loss of the yellow color.

    • Validation Checkpoint: The complete disappearance of the yellow tint serves as a self-validating visual indicator that the toxicant has been chemically neutralized. Once bleached, the residual liquid can be safely absorbed and disposed of as standard hazardous chemical waste.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-7-nitroquinoline: An Application and Protocol Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methoxy-7-nitroquinoline, a valuable heterocyclic compound in medicinal chemistry and drug development research. The protocol is...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methoxy-7-nitroquinoline, a valuable heterocyclic compound in medicinal chemistry and drug development research. The protocol is designed for researchers, scientists, and professionals in the field, offering not only a procedural walkthrough but also the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of their biological activity. 2-Methoxy-7-nitroquinoline, with its electron-donating methoxy group and electron-withdrawing nitro group, presents a unique electronic profile that makes it an attractive intermediate for the synthesis of novel therapeutic agents. This document outlines a robust and logical multi-step synthesis to obtain this target molecule.

The proposed synthetic pathway is a well-established route in heterocyclic chemistry, involving the initial construction of the quinoline core, followed by strategic functionalization. This approach ensures a high degree of control over the regioselectivity of the substitutions.

Overall Synthetic Workflow

The synthesis of 2-Methoxy-7-nitroquinoline is achieved through a four-step process, beginning with the construction of the 7-nitroquinoline core via the Skraup synthesis. This is followed by activation of the 2-position through N-oxidation, subsequent chlorination to introduce a suitable leaving group, and finally, a nucleophilic aromatic substitution with sodium methoxide to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation A 3-Nitroaniline + Glycerol B 7-Nitroquinoline A->B H₂SO₄, Oxidizing Agent C 7-Nitroquinoline-N-oxide B->C H₂O₂, Acetic Acid D 2-Chloro-7-nitroquinoline C->D POCl₃ E 2-Methoxy-7-nitroquinoline D->E NaOCH₃, CH₃OH

Caption: Overall synthetic route for 2-Methoxy-7-nitroquinoline.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-NitroanilineReagentSigma-Aldrich
GlycerolACSFisher Scientific
Sulfuric Acid (98%)ReagentVWR
Arsenic PentoxideReagentAlfa AesarCaution: Highly Toxic
Hydrogen Peroxide (30%)ACSBDH
Glacial Acetic AcidACSEMD Millipore
Phosphorus OxychlorideReagentAcros OrganicsCaution: Corrosive, handle in fume hood
SodiumReagentStrem ChemicalsStore under mineral oil
Anhydrous MethanolACSJ.T.Baker
DichloromethaneHPLCHoneywell
Ethyl AcetateACSPharmco-Aaper
HexaneACSMacron Fine Chemicals
Sodium HydroxidePelletsAvantor
Sodium BicarbonatePowderChurch & Dwight
Brine (Saturated NaCl)In-house preparation
Anhydrous Sodium SulfateGranularW.A. Hammond Drierite
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 7-Nitroquinoline

This initial step utilizes the classical Skraup synthesis to construct the quinoline ring system from 3-nitroaniline.[1] The glycerol is dehydrated in situ by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline.[2]

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 3-nitroaniline (0.5 mol), glycerol (1.25 mol), and a moderating agent such as ferrous sulfate (0.05 mol) to control the exothermic reaction.[3]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.5 mol) to the stirred mixture. The addition should be done portion-wise, and the flask should be cooled in an ice-water bath to manage the exotherm.

  • Oxidizing Agent: Once the sulfuric acid has been added, introduce an oxidizing agent. While nitrobenzene is traditionally used, arsenic pentoxide (0.25 mol) is also effective.[4]

  • Heating: Gently heat the reaction mixture in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain a temperature of approximately 120-130°C for 3-4 hours.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool. Cautiously pour the cooled reaction mixture into 2 L of ice-water.

  • Neutralization: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is alkaline to litmus paper. This will precipitate the crude 7-nitroquinoline.

  • Purification: Filter the precipitated solid, wash it thoroughly with water, and then purify by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent.[4]

Part 2: Synthesis of 7-Nitroquinoline-N-oxide

The N-oxidation of the quinoline ring is a critical step to activate the 2-position for subsequent nucleophilic substitution. The N-oxide functionality increases the electrophilicity of the C2 and C4 positions.

Protocol:

  • Reaction Setup: Dissolve 7-nitroquinoline (0.1 mol) in 200 mL of glacial acetic acid in a round-bottom flask.[4]

  • Oxidation: While stirring, add 30% hydrogen peroxide solution (15 mL) dropwise to the solution.

  • Heating: Heat the mixture at 70-80°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Neutralization: Neutralize the solution with sodium carbonate. The 7-nitroquinoline-N-oxide will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and dry. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[4]

Part 3: Synthesis of 2-Chloro-7-nitroquinoline

With the 2-position activated, a chlorine atom is introduced using phosphorus oxychloride. This serves as an excellent leaving group for the final methoxylation step.

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, place 7-nitroquinoline-N-oxide (0.1 mol) and 100 mL of phosphorus oxychloride (POCl₃).[4]

  • Reaction: Reflux the mixture for 2 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up: After cooling, carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.

  • Purification: The solid 2-chloro-7-nitroquinoline that precipitates is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.[4]

Part 4: Synthesis of 2-Methoxy-7-nitroquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 7-position facilitates the displacement of the chloride at the 2-position by the methoxide nucleophile.[5]

Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.1 mol) in anhydrous methanol (100 mL). The reaction is exothermic and may require cooling in an ice bath.[5]

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-7-nitroquinoline (0.1 mol) in a minimal amount of dry toluene or anhydrous methanol.[5]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Methoxy-7-nitroquinoline.[5]

Troubleshooting and Optimization

Troubleshooting start Low Yield in Step 4 q1 TLC shows unreacted 2-chloro-7-nitroquinoline Yes No start->q1 q2 TLC/NMR shows presence of 2-hydroxyquinoline byproduct Yes No q1:no->q2 a1 Incomplete reaction. - Increase reaction time. - Ensure sufficient sodium methoxide (1.5-2 equiv.). - Check reflux temperature. q1:yes->a1 a2 Presence of water. - Use anhydrous methanol. - Flame-dry all glassware. - Prepare sodium methoxide fresh. q2:yes->a2 a3 Other issues. - Verify purity of starting material. - Check for degradation during work-up. q2:no->a3

Caption: Troubleshooting logic for the final methoxylation step.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-Methoxy-7-nitroquinoline. By understanding the rationale behind each step, from the foundational Skraup synthesis to the final nucleophilic substitution, researchers can confidently reproduce this procedure and troubleshoot potential issues. The strategic functionalization of the quinoline core, as detailed in this guide, opens avenues for the development of novel compounds with significant potential in medicinal chemistry and drug discovery.

References

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link][6][7]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][1]

Sources

Application

2-Methoxy-7-nitroquinoline: A Versatile Scaffold for Drug Discovery

An Application Note and Protocol Guide for Medicinal Chemists Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemists

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide details the synthesis, characterization, and potential applications of 2-methoxy-7-nitroquinoline, a building block with significant potential in drug discovery. The presence of an electron-donating methoxy group and a powerful electron-withdrawing nitro group creates a unique electronic profile, activating the molecule for a variety of subsequent chemical transformations.[3][4] This document provides detailed, field-tested protocols for its synthesis and derivatization, enabling researchers to leverage this scaffold in the development of novel therapeutic candidates.

The Quinoline Scaffold: A Privileged Structure in Drug Development

Quinoline, a fused heterocyclic system composed of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[1] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][5] The planarity of the quinoline ring allows it to intercalate into DNA, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating protein-ligand interactions.

Rationale for the 2-Methoxy-7-nitro Substitution Pattern

The specific substitution pattern of 2-methoxy-7-nitroquinoline is not arbitrary; it is a deliberate design choice to impart specific chemical reactivity and potential biological activity.

  • The 7-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the entire ring system.[4] Its primary roles are:

    • Activation for Nucleophilic Aromatic Substitution (SNAr): It activates the quinoline core, particularly at the 2- and 4-positions, for substitution reactions. This is crucial for the synthetic route leading to the title compound.[5]

    • Modulation of Basicity: It decreases the basicity of the quinoline nitrogen, which can alter the compound's pharmacokinetic profile and off-target interactions.

    • Bioisosteric Replacement/Metabolic Handle: The nitro group can be readily reduced to an amine, providing a key functional handle for subsequent library development.[4] This amino group is a common feature in many bioactive molecules.

  • The 2-Methoxy Group: This electron-donating group provides several strategic advantages:

    • Influence on Biological Activity: The presence and position of methoxy groups on the quinoline ring are known to be critical for anticancer activity in certain compound classes.[5]

    • Metabolic Site: The methoxy group can be a site for metabolism (O-demethylation), which can be a tool to create active metabolites or to modulate the drug's half-life.

    • Solubility and Lipophilicity Tuning: It modifies the molecule's lipophilicity, which is a critical parameter for cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The combination of these two groups creates a "push-pull" electronic system that can enhance binding to biological targets and provides versatile chemical handles for further modification.

Synthesis and Characterization

While direct literature on the synthesis of 2-methoxy-7-nitroquinoline (CAS 1354222-15-3) is limited, a robust and reliable synthetic route can be constructed based on well-established, analogous chemical transformations.[3][5][6] The most logical pathway involves a three-step sequence starting from 3-nitroaniline.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Final Product A 3-Nitroaniline B 7-Nitroquinoline A->B Skraup Synthesis Glycerol, H₂SO₄, Oxidizing Agent C 2-Chloro-7-nitroquinoline B->C 1. N-Oxidation (e.g., m-CPBA) 2. Chlorination (e.g., POCl₃) D 2-Methoxy-7-nitroquinoline C->D SNAr Reaction Sodium Methoxide (NaOMe), Methanol

Physicochemical and Predicted Spectral Data

The following data provides key identifiers and predicted properties for the target compound.

PropertyValueSource
IUPAC Name 2-methoxy-7-nitroquinoline-
CAS Number 1354222-15-3[6]
Molecular Formula C₁₀H₈N₂O₃[6]
Molecular Weight 204.18 g/mol [6]
Predicted XLogP3 1.9PubChem
Topological Polar Surface Area 67.9 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 4[6]
Predicted Spectral DataExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz) δ 8.6-8.8 (d, 1H), 8.2-8.4 (m, 2H), 7.5-7.7 (dd, 1H), 7.0-7.2 (d, 1H), 4.1-4.3 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 163-165 (C-O), 150-152, 148-150, 140-142, 137-139, 128-130, 125-127, 120-122, 115-117, 54-56 (-OCH₃)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1520 (NO₂ asym), ~1340 (NO₂ sym), ~1250 (C-O)
Mass Spec (EI) m/z (%) = 204 (M+), 174, 158, 128

Disclaimer: Spectral data is predicted based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 7-Nitroquinoline (Intermediate 1)

This protocol is adapted from the well-established Skraup synthesis for quinolines.[7]

  • Reagent Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-nitroaniline (69 g, 0.5 mol).

  • Glycerol Addition: To the flask, add glycerol (138 g, 1.5 mol) and a mild oxidizing agent such as nitrobenzene (30 g, 0.24 mol) or arsenic pentoxide (less preferred due to toxicity).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid (100 mL) via the dropping funnel with vigorous stirring. The addition is highly exothermic.

  • Reaction: Once the addition is complete, heat the mixture to 120-130°C. The reaction will become vigorous. Maintain this temperature for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it onto 2 L of crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (check with litmus paper). This step must be done slowly and with cooling, as it is also very exothermic.

  • Extraction: The crude 7-nitroquinoline will precipitate. If it remains oily, extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Purification: Filter the precipitated solid and wash thoroughly with water. Recrystallize the crude product from ethanol to yield pure 7-nitroquinoline as a pale-yellow solid.

    • Self-Validation: The melting point of the product should be sharp and consistent with the literature value for 7-nitroquinoline (133-134 °C). Purity can be confirmed by TLC and ¹H NMR.

Protocol 2: Synthesis of 2-Chloro-7-nitroquinoline (Intermediate 2)

This two-part protocol involves N-oxidation followed by chlorination.

  • N-Oxidation:

    • Dissolve 7-nitroquinoline (17.4 g, 0.1 mol) in 200 mL of glacial acetic acid.

    • Add 30% hydrogen peroxide (15 mL) dropwise with stirring.

    • Heat the mixture to 70-80°C for 5 hours.

    • Cool the reaction, pour into ice water, and neutralize with sodium carbonate. The 7-nitroquinoline-N-oxide will precipitate. Filter and dry the solid.

  • Chlorination:

    • Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

    • In a flask equipped with a reflux condenser, suspend the dried 7-nitroquinoline-N-oxide (19 g, 0.1 mol) in phosphorus oxychloride (100 mL).

    • Reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and pour it very carefully onto a large volume of crushed ice with stirring.

    • The product, 2-chloro-7-nitroquinoline, will precipitate. Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry.

    • Recrystallize from ethanol to obtain pure 2-chloro-7-nitroquinoline.

    • Self-Validation: The product should be a single spot on TLC. Mass spectrometry should confirm the incorporation of chlorine (M+ and M+2 isotope pattern).

Protocol 3: Synthesis of 2-Methoxy-7-nitroquinoline (Final Product)

This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction.[5]

  • Preparation of Sodium Methoxide: In a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous methanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces. The reaction is exothermic. Stir until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-7-nitroquinoline (20.8 g, 0.1 mol) in dry toluene or THF (50 mL).

  • Heating and Monitoring: Heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Work-up: Cool the mixture to room temperature and carefully quench by adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methoxy-7-nitroquinoline.

    • Self-Validation: The purified product should give a single spot on TLC. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the predicted data.

Applications in Drug Discovery Workflows

2-Methoxy-7-nitroquinoline is not an end-product but a versatile intermediate. Its true value lies in its potential for elaboration into a library of diverse compounds for biological screening.

G cluster_0 Workflow 1: Amide Library Synthesis cluster_1 Workflow 2: Further Core Modification A 2-Methoxy-7-nitroquinoline (Building Block) B 7-Amino-2-methoxyquinoline A->B Nitro Reduction (e.g., SnCl₂, HCl) D Nucleophilic Substitution Products A->D Demethylation / Substitution (e.g., BBr₃ then SₙAr) C Diverse Amide Library B->C Amide Coupling (R-COOH, EDC/HOBt)

Protocol 4: Reduction of the Nitro Group to Form 7-Amino-2-methoxyquinoline

This protocol creates a key intermediate for amide library synthesis.

  • Reaction Setup: In a round-bottom flask, suspend 2-methoxy-7-nitroquinoline (2.04 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 78°C) for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and concentrate it on a rotary evaporator.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic and all the tin salts have precipitated.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 7-amino-2-methoxyquinoline, which can be purified by column chromatography if necessary.

    • Self-Validation: The product's mass spectrum should show a molecular ion peak corresponding to the reduced product (m/z = 174.08). The characteristic nitro group stretches in the IR spectrum should be absent, replaced by N-H stretches (~3300-3400 cm⁻¹).

The resulting amine is now a versatile point for diversification. It can be acylated with a wide variety of carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination reactions to build a library of compounds for screening against targets such as kinases, proteases, or GPCRs.

References

  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. 2020;25(3):673. Available from: [Link]

  • Google Patents. US20050137395A1 - Novel quinoline derivatives.
  • ACS Omega. Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. 2019;4(1):1596-1608. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • ASH Publications. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Available from: [Link]

  • El-Sayed, M. A. A., et al. Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. 2022;8(1):33. Available from: [Link]

  • PMC. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. 2022;27(19):6618. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 2024. Available from: [Link]

Sources

Method

Advanced Application Note: Orthogonal Cross-Coupling Strategies for 2-Methoxy-7-nitroquinoline in Drug Discovery

Executive Summary 2-Methoxy-7-nitroquinoline (CAS 1354222-15-3) is a highly specialized, bifunctional heterocyclic scaffold. Traditionally, cross-coupling methodologies require the pre-installation of halogens (Br, I) or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-7-nitroquinoline (CAS 1354222-15-3) is a highly specialized, bifunctional heterocyclic scaffold. Traditionally, cross-coupling methodologies require the pre-installation of halogens (Br, I) or pseudohalogens (OTf). However, modern organometallic catalysis allows researchers to bypass these steps by directly utilizing the inherent functional groups of 2-methoxy-7-nitroquinoline: the C7-nitro group and the C2-methoxy group .

This application note details orthogonal cross-coupling strategies, enabling the programmable, site-selective synthesis of complex quinoline derivatives. By understanding the mechanistic causality behind catalyst selection, researchers can selectively functionalize either the C2 or C7 position, transforming a single starting material into a diverse library of bioactive candidates.

Section 1: The Logic of Orthogonal Activation

To achieve site-selectivity without the use of protecting groups, we exploit the distinct electronic properties and activation barriers of the two functional handles.

  • C7-Nitro Activation (Denitrative Coupling) : The nitro group, traditionally viewed as inert to cross-coupling or solely as a precursor to anilines, has emerged as a powerful electrophile. Palladium catalysts equipped with bulky, electron-rich ligands (e.g., BrettPhos) facilitate the oxidative addition into the strong C(sp²)–NO₂ bond [1]. The electron-deficient nature of the quinoline core further lowers the activation barrier for this denitrative coupling [2].

  • C2-Methoxy Activation (C–O Cleavage) : The methoxy group at the C2 position of the quinoline ring is not a simple ether; it possesses imidate-like character. Nickel catalysis, owing to nickel's smaller atomic radius and higher oxophilicity compared to palladium, excels at inserting into this specific C(sp²)–OMe bond [4].

OrthogonalCoupling SM 2-Methoxy-7-nitroquinoline (Bifunctional Hub) Pd_Cat Pd(acac)2 / BrettPhos Denitrative Coupling SM->Pd_Cat Ar-B(OH)2, Base 130°C Ni_Cat Ni(COD)2 / PCy3 C-O Activation SM->Ni_Cat Ar-B(OH)2, Base 110°C Prod_A 2-Methoxy-7-arylquinoline (C7 Functionalized) Pd_Cat->Prod_A Prod_C 2,7-Diarylquinoline (Fully Elaborated) Pd_Cat->Prod_C Prod_B 2-Aryl-7-nitroquinoline (C2 Functionalized) Ni_Cat->Prod_B Ni_Cat->Prod_C Prod_A->Ni_Cat Ar'-B(OH)2 Prod_B->Pd_Cat Ar'-B(OH)2

Orthogonal functionalization pathways of 2-Methoxy-7-nitroquinoline.

Section 2: Protocol A - Palladium-Catalyzed Denitrative Suzuki-Miyaura Coupling (C7-Selective)

Objective : Selective arylation at the C7 position while leaving the C2-methoxy group completely intact for downstream elaboration.

Causality & Experimental Design
  • Catalyst : Pd(acac)₂ provides a stable Pd(II) precatalyst that is easily reduced to the active Pd(0) species in situ.

  • Ligand : BrettPhos is mandatory for this transformation. Its extreme steric bulk promotes the final reductive elimination step, while its electron-rich dialkylphosphine moiety accelerates the highly challenging oxidative addition into the C–NO₂ bond [3].

  • Base/Solvent : K₃PO₄ in 1,4-dioxane. A mild, insoluble base prevents the premature protodeboronation of the boronic acid and suppresses undesired nucleophilic aromatic substitution (SₙAr) pathways that stronger bases might trigger.

Step-by-Step Methodology
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-methoxy-7-nitroquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane (2.5 mL). Seal the tube with a Teflon-lined screw cap.

  • Reaction & Self-Validation : Remove the tube from the glovebox and stir vigorously at 130 °C for 16 hours.

    • Validation Check: The reaction mixture must transition from a pale yellow suspension to a dark brown/black mixture within the first 2 hours. This visual cue indicates the successful reduction of Pd(II) to the active Pd(0) catalytic species. If the solution remains yellow, the catalyst has failed to activate.

  • Workup : Cool the vessel to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification : Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-methoxy-7-arylquinoline.

Section 3: Protocol B - Nickel-Catalyzed C–O Activation Suzuki Coupling (C2-Selective)

Objective : Selective arylation at the C2 position by activating the methoxy group, preserving the C7-nitro group for subsequent reduction or secondary denitrative coupling.

Causality & Experimental Design
  • Catalyst : Ni(COD)₂ serves as a highly reactive, ligand-free Ni(0) source. Nickel is essential here because palladium is generally not oxophilic enough to cleave the C(sp²)–OMe bond under mild conditions [4].

  • Ligand : PCy₃ (Tricyclohexylphosphine). The strong σ-donating ability of PCy₃ makes the nickel center sufficiently electron-rich to undergo oxidative addition into the C–OMe bond.

  • Base/Solvent : Cs₂CO₃ in Toluene. Non-polar solvents like toluene enhance the coordination of the quinoline substrate to the nickel center, preventing solvent competition.

Step-by-Step Methodology
  • Preparation : Inside a glovebox (critical due to the extreme air-sensitivity of Ni(COD)₂), charge a 10 mL pressure vial with 2-methoxy-7-nitroquinoline (1.0 equiv, 0.5 mmol), arylboronic acid (2.0 equiv), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition : Add anhydrous toluene (3.0 mL). Seal the vial securely with a crimp cap.

  • Reaction & Self-Validation : Stir the mixture at 110 °C for 24 hours.

    • Validation Check: A color shift from the deep purple of Ni(COD)₂ to a dark red/brown indicates the formation of the active Ni-PCy₃-substrate complex. If the solution turns pale green, the nickel has oxidized to inactive Ni(II), indicating that oxygen has breached the system and the reaction must be aborted.

  • Workup : Cool to room temperature. Carefully quench with 1M HCl (1 mL) to destroy unreacted Ni(0) and extract with EtOAc (3 x 5 mL).

  • Purification : Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to yield the 2-aryl-7-nitroquinoline.

Workflow Step1 Glovebox Setup Exclude O2/H2O Step2 Catalyst Activation Color Shift Check Step1->Step2 Step3 Thermal Coupling 110°C - 130°C Step2->Step3 Step4 Quench & Filter Remove Metal Step3->Step4 Step5 Chromatography Pure Regioisomer Step4->Step5

Self-validating experimental workflow for orthogonal cross-coupling.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes for both orthogonal pathways, allowing for rapid comparison and experimental planning.

ParameterProtocol A (C7-Denitrative)Protocol B (C2-Methoxy Activation)
Target Bond Cleavage C(sp²)–NO₂C(sp²)–OMe
Optimal Catalyst Pd(acac)₂ (5 mol%)Ni(COD)₂ (10 mol%)
Optimal Ligand BrettPhos (10 mol%)PCy₃ (20 mol%)
Optimal Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent & Temp 1,4-Dioxane, 130 °CToluene, 110 °C
Reaction Time 16 Hours24 Hours
Typical Yield 72 - 85%65 - 78%
Chemoselectivity >99% (Leaves C2-OMe intact)>95% (Leaves C7-NO₂ intact)

References

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction ChemRxiv[Link]

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides Organic Letters (ACS Publications)[Link]

  • Construction of Heterobiaryl Skeletons through Pd-Catalyzed Cross-Coupling of Nitroarenes and Heterocyclic Arylborononate Esters with a Sterically Demanding NHC Ligand Organic Letters (ACS Publications)[Link]

  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step The Journal of Organic Chemistry (ACS Publications)[Link]

Application

Protocol and Application Guide: Synthesis of 2-Methoxy-7-nitroquinoline via Nucleophilic Aromatic Substitution

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of 2-methoxy-7-nitroquinoline from 2-chloro-7-nitroquinoline. The core of this t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-methoxy-7-nitroquinoline from 2-chloro-7-nitroquinoline. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry. This document provides an in-depth examination of the underlying reaction mechanism, a meticulously detailed experimental protocol, critical safety considerations, and robust analytical methods for the characterization of the final product. The protocols and insights presented herein are tailored for researchers in medicinal chemistry and materials science, providing a self-validating framework for the successful and safe execution of this synthesis.

Introduction and Scientific Context

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the quinoline scaffold is critical for modulating their biological activity and physicochemical properties. The title compound, 2-methoxy-7-nitroquinoline, serves as a valuable intermediate in the synthesis of more complex molecules. The methoxy group can act as a precursor for a hydroxyl group or influence the electronic properties of the ring system, while the nitro group can be reduced to an amine, opening avenues for further functionalization, such as acylation or alkylation.[1]

The conversion of 2-chloro-7-nitroquinoline to 2-methoxy-7-nitroquinoline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electronic characteristics of the substrate. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups.[2] In this specific case, the nitro group (-NO₂) at the 7-position significantly activates the quinoline ring system, facilitating the displacement of the chloride leaving group at the 2-position by a methoxide nucleophile.[3][4]

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

  • Nucleophilic Attack: The reaction is initiated by the attack of the sodium methoxide (NaOCH₃), a strong nucleophile, on the electron-deficient carbon atom at the C2 position of the quinoline ring.[5] This position is highly activated due to the electron-withdrawing effect of the nitro group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[2][6]

  • Stabilization and Aromatization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the electron-withdrawing nitro group.[2][4] The aromaticity of the ring is temporarily disrupted.

  • Elimination of the Leaving Group: The system re-aromatizes by expelling the chloride ion (Cl⁻), which is a good leaving group. This step is typically the rate-determining step of the overall reaction. The final product, 2-methoxy-7-nitroquinoline, is formed.

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Chloro-7-nitroquinoline I1 Meisenheimer Complex (Resonance Stabilized) R1->I1 1. Nucleophilic Attack R2 Sodium Methoxide (Na⁺ ⁻OCH₃) R2->I1 P1 2-Methoxy-7-nitroquinoline I1->P1 2. Elimination of Cl⁻ (Re-aromatization) P2 Sodium Chloride (NaCl) I1->P2

Caption: The two-step addition-elimination SNAr mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and safety precautions is paramount for a successful outcome.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Purity/GradeSupplierNotes
2-Chloro-7-nitroquinoline49609-03-2208.60>97%FluorochemHarmful if swallowed.[7]
Sodium Methoxide124-41-454.02>95% (Solid) or ~5M in MethanolSigma-AldrichFlammable solid, water-reactive, corrosive.
Anhydrous Methanol (MeOH)67-56-132.04>99.8%TCIHighly flammable liquid and vapor.
Dichloromethane (DCM)75-09-284.93ACS Grade------
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01------Aqueous solution.
Brine------------Saturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular---Drying agent.
Silica Gel112926-00-8---60 Å, 230-400 mesh---For column chromatography.
Essential Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard).

  • Fume Hood: All manipulations involving sodium methoxide, methanol, and dichloromethane must be performed in a certified chemical fume hood.

  • Sodium Methoxide Handling: Sodium methoxide is a flammable, corrosive, and water-reactive solid.[8] It can ignite spontaneously on contact with moist air.[9][10] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use spark-proof tools.[8] In case of fire, use dry sand or dry powder extinguishers; DO NOT USE WATER .[9][10]

  • 2-Chloro-7-nitroquinoline Handling: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Reaction Setup and Procedure

This protocol assumes a starting scale of 5.0 mmol of 2-chloro-7-nitroquinoline.

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-7-nitroquinoline (1.04 g, 5.0 mmol).

  • Add 25 mL of anhydrous methanol to the flask to dissolve the starting material.

Step 2: Nucleophilic Substitution

  • Carefully add sodium methoxide (0.32 g, 6.0 mmol, 1.2 equivalents) to the stirred solution at room temperature. Note: If using a solution of sodium methoxide in methanol, calculate the required volume for 6.0 mmol and add it dropwise. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 100 mL of cold deionized water. A yellow precipitate of the crude product should form.

  • Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

Step 4: Purification

  • The crude 2-methoxy-7-nitroquinoline can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-methoxy-7-nitroquinoline is essential. A combination of spectroscopic methods should be employed.[12]

TechniqueSample PreparationExpected Results
¹H NMR Dissolve in CDCl₃ or DMSO-d₆Expect distinct aromatic proton signals. The methoxy group should appear as a singlet around 3.9-4.1 ppm. The quinoline ring protons will show characteristic doublet and doublet of doublets splitting patterns.
¹³C NMR Dissolve in CDCl₃ or DMSO-d₆Aromatic carbons will appear in the 110-160 ppm region. The methoxy carbon signal is expected around 55-60 ppm.
Mass Spec. (MS) Electron Ionization (EI) or Electrospray Ionization (ESI)The molecular ion peak (M⁺) should be observed at m/z = 204.18.
FTIR KBr pellet or thin filmCharacteristic peaks for: C-O-C stretch (aromatic ether) ~1250 cm⁻¹, N-O asymmetric stretch (nitro group) ~1530 cm⁻¹, N-O symmetric stretch ~1350 cm⁻¹.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 6 hours, ensure the methanol is anhydrous and consider adding a further small portion (0.2 eq) of sodium methoxide.

  • Low Yield: Low yields can result from moisture inactivating the sodium methoxide or inefficient extraction. Ensure all glassware is oven-dried and extractions are performed thoroughly.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Co-eluting impurities may require optimization of the solvent system for chromatography.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-methoxy-7-nitroquinoline from 2-chloro-7-nitroquinoline. By elucidating the SNAr mechanism, emphasizing critical safety procedures, and detailing a step-by-step synthetic and analytical workflow, this guide equips researchers with the necessary tools for the successful preparation of this important chemical intermediate.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0771 - SODIUM METHYLATE. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-7-NITROQUINOXALINE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-7-methyl-8-nitroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Chwaleba, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1735. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the major products of the following reactions. (a) 2,4-di.... Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Utility of 2-Methoxy-7-nitroquinoline in Heterocyclic and Medicinal Chemistry

Executive Summary The quinoline scaffold is a privileged structure in drug discovery, frequently serving as the core for kinase inhibitors, antimalarials, and epigenetic modulators. Within this chemical space, 2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, frequently serving as the core for kinase inhibitors, antimalarials, and epigenetic modulators. Within this chemical space, 2-methoxy-7-nitroquinoline has emerged as a critical bifunctional building block. This application note details the mechanistic rationale, validated synthetic protocols, and downstream medicinal applications of 2-methoxy-7-nitroquinoline. By converting 2-chloro-7-nitroquinoline to 2-methoxy-7-nitroquinoline, and subsequently reducing it to 2-methoxyquinolin-7-amine, chemists can access a versatile scaffold primed for late-stage functionalization.

Scientific Context & Mechanistic Rationale

The synthesis of 2-methoxy-7-nitroquinoline relies on a rapid Nucleophilic Aromatic Substitution (SNAr) [1]. The choice of 2-chloro-7-nitroquinoline as the starting material is highly deliberate. The quinoline ring nitrogen exerts a strong electron-withdrawing effect via resonance, highly activating the C2 and C4 positions toward nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group. Furthermore, the nitro group at C7 provides additional inductive electron withdrawal, stabilizing the anionic Meisenheimer complex transition state.

We utilize sodium methoxide in N,N-dimethylformamide (DMF). The causality behind these reagent choices is twofold:

  • Nucleophilicity: Methoxide is a hard, highly reactive nucleophile ideal for displacing the hard chloride leaving group.

  • Solvent Effect: DMF, a polar aprotic solvent with a high dielectric constant, leaves the methoxide anion unsolvated and highly reactive, while simultaneously stabilizing the polar transition state, allowing the reaction to proceed rapidly at 0 °C.

Following the SNAr, the C7 nitro group is subjected to catalytic hydrogenation to yield the corresponding amine [1]. High pressure (50 bar) and elevated temperature (60 °C) are employed to overcome potential catalyst poisoning by the basic quinoline nitrogen and to prevent the accumulation of reactive, partially reduced intermediates (e.g., hydroxylamines).

ChemicalPathway SM 2-Chloro-7-nitroquinoline (Starting Material) SNAr SNAr Reaction NaOMe, DMF, 0°C SM->SNAr Nucleophilic Attack Int 2-Methoxy-7-nitroquinoline (Key Intermediate) SNAr->Int Cl- Displacement Red Catalytic Hydrogenation H2, 10% Pd/C, MeOH Int->Red Nitro Reduction Prod 2-Methoxyquinolin-7-amine (Medicinal Scaffold) Red->Prod Amine Formation

Figure 1: Synthetic pathway from 2-chloro-7-nitroquinoline to 2-methoxyquinolin-7-amine.

Experimental Protocols

These methodologies are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the chemist can verify the success of each transformation before proceeding, eliminating downstream failures.

Protocol A: Synthesis of 2-Methoxy-7-nitroquinoline via SNAr

Reagents: 2-Chloro-7-nitroquinoline (42 mg, 0.20 mmol), Sodium methoxide (28% solution in methanol, 50 mg, ~0.26 mmol), anhydrous DMF (1.0 mL).

Step-by-Step Methodology:

  • Preparation: Charge a dry 5 mL round-bottom flask with 2-chloro-7-nitroquinoline and anhydrous DMF under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Addition: Add the sodium methoxide solution dropwise over 1 minute. The solution will exhibit a rapid color change, indicative of the Meisenheimer complex formation.

  • Reaction: Stir the mixture at 0 °C for exactly 5 minutes.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 209 [M+H]⁺ for ³⁵Cl) is <1% relative to the product peak (m/z 205 [M+H]⁺).

  • Quenching & Isolation: Quench the reaction by adding 2 mL of saturated aqueous ammonium chloride. An insoluble precipitate will form immediately.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 × 2 mL), and dry under high vacuum to afford 2-methoxy-7-nitroquinoline (approx. 33 mg)[1].

Protocol B: Catalytic Hydrogenation to 2-Methoxyquinolin-7-amine

Reagents: 2-Methoxy-7-nitroquinoline (33 mg, 0.16 mmol), 10% Palladium on Carbon (Pd/C, 5 mg), Methanol (10 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-7-nitroquinoline in methanol within a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the solvent is added first or the system is purged with inert gas).

  • Purging: Seal the vessel and purge the system with nitrogen gas three times, followed by hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50 bar with H₂. Heat the reaction mixture to 60 °C and stir at a flow rate equivalent to 1 mL/min for 120 minutes.

  • Self-Validation (IPC 2): Depressurize, sample 10 µL, filter through a syringe filter, and analyze via LC-MS. Confirm the complete disappearance of the m/z 205 peak and the appearance of the product peak at m/z 175 [M+H]⁺.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 2-methoxyquinolin-7-amine [1].

Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the two-step synthesis.

Reaction StepSubstrateReagents / CatalystSolventTemp (°C)Time (min)Yield (%)Purity (LC-MS)
SNAr 2-Chloro-7-nitroquinolineNaOMe (28% in MeOH)DMF0582>98%
Hydrogenation 2-Methoxy-7-nitroquinoline10% Pd/C, H₂ (50 bar)MeOH6012095>99%

Downstream Applications in Drug Discovery

The resulting 2-methoxyquinolin-7-amine is a highly sought-after scaffold in medicinal chemistry. The primary amine at the C7 position serves as a versatile nucleophilic handle for amide coupling or Buchwald-Hartwig cross-coupling reactions.

Recently, derivatives of this scaffold have been instrumental in the discovery of gut-restricted Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [2]. In patients with a genetic loss of the tumor suppressor Adenomatous Polyposis Coli (APC-LOF), inhibiting PRMT5 has been shown to intercept colorectal cancer. The methoxyquinoline core provides critical hydrogen-bonding interactions and hydrophobic contacts within the PRMT5 binding pocket, while the primary amine allows for the attachment of gut-restricting moieties that minimize systemic hematological toxicities [2].

DrugDiscovery Scaffold 2-Methoxyquinolin-7-amine Base Scaffold Amidation Amide Coupling (C7-Amine) Scaffold->Amidation Buchwald Buchwald-Hartwig Cross-Coupling Scaffold->Buchwald PRMT5 PRMT5 Inhibitors (Colorectal Cancer) Amidation->PRMT5 SAR Optimization Kinase Kinase Inhibitors (Targeted Therapy) Buchwald->Kinase HTS Hit

Figure 2: Downstream medicinal chemistry applications of the 2-methoxyquinolin-7-amine scaffold.

References

  • Fujiwara, H., et al. "Novel nicotinamide derivatives or salts thereof." U.S. Patent 8,895,585 B2, issued November 25, 2014.
  • Hulpia, F., et al. "Discovery of Gut-Restricted PRMT5 Inhibitors to Intercept Colorectal Cancer in Patients with Genetic Loss of Tumor Suppressor Adenomatous Polyposis Coli." Journal of Medicinal Chemistry, 2025, 68(22), 23825-23866. URL: [Link]

Application

Catalytic hydrogenation methods for 2-Methoxy-7-nitroquinoline

An in-depth guide to the catalytic hydrogenation of 2-methoxy-7-nitroquinoline, designed for researchers and drug development professionals requiring high-fidelity, scalable, and chemoselective reduction protocols. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic hydrogenation of 2-methoxy-7-nitroquinoline, designed for researchers and drug development professionals requiring high-fidelity, scalable, and chemoselective reduction protocols.

Executive Summary & Mechanistic Rationale

The reduction of 2-methoxy-7-nitroquinoline to 2-methoxy-7-aminoquinoline is a critical transformation in the synthesis of kinase inhibitors, fluorescent probes, and Golgi-localized biological markers. The presence of the 2-methoxy group introduces a specific chemoselectivity challenge: while it acts as an electron-donating group that stabilizes the quinoline heterocycle, it is susceptible to hydrolysis (yielding 2-quinolones) under strongly acidic conditions. Therefore, neutral catalytic hydrogenation is the premier method for this transformation, avoiding the harsh acidic environments typical of dissolving metal reductions (e.g., Fe/HCl or SnCl2).

The catalytic reduction of the aromatic nitro group proceeds via a well-characterized, stepwise six-electron transfer process[1]. The reaction moves sequentially from the nitroarene to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the primary amine[1].

Mechanism N1 2-Methoxy-7- nitroquinoline (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 + H2 - H2O N3 Hydroxylamine Intermediate (Ar-NHOH) N2->N3 + H2 N4 2-Methoxy-7- aminoquinoline (Ar-NH2) N3->N4 + H2 - H2O

Fig 1. Stepwise 6-electron reduction mechanism of 2-methoxy-7-nitroquinoline.

Strategic Parameter Selection

The success of this reduction relies on the precise calibration of the catalyst, solvent, and hydrogen delivery method.

  • Catalyst Causality: Palladium on Carbon (10% Pd/C) is the gold standard for this reaction. It is highly active for N–O bond cleavage but exhibits low activity for the hydrogenation of the quinoline aromatic ring under mild to moderate pressures, ensuring excellent chemoselectivity. Platinum oxide (PtO2) is an alternative but carries a higher risk of over-reducing the nitrogen-containing heterocycle.

  • Solvent Causality: Methanol (MeOH) or Ethyl Acetate (EtOAc) are preferred. Methanol provides superior solubility for the nitroarene and acts as a protic shuttle, accelerating the reduction of the hydroxylamine intermediate to the final amine. EtOAc is utilized if the resulting aminoquinoline exhibits high polarity and is difficult to isolate from protic solvents.

Table 1: Quantitative Comparison of Hydrogenation Modalities
ModalityCatalystH2 SourceTemp (°C)PressureTypical TimeYield
Batch 10% Pd/CH2 Gas20–251–4 atm2–12 h>90%
Flow 10% Pd/CH2 Gas6050 bar1 mL/min>95%
Transfer CuO NPsHydrazine80–1001 atm10–30 min>98%
Table 2: Catalyst Selection Matrix
CatalystChemoselectivityReactivityPoisoning RiskOperational Notes
10% Pd/C High (Nitro specific)ExcellentModerateIndustry standard; strictly avoid halogenated solvents to prevent deactivation.
PtO2 (Adams) ModerateVery HighLowProne to over-reducing the quinoline ring at elevated hydrogen pressures.
CuO NPs Very HighModerateLowExcellent for transfer hydrogenation; utilizes surface oxygen vacancies[2].

Detailed Experimental Protocols

Protocol A: Standard Batch Catalytic Hydrogenation

This protocol is ideal for standard laboratory-scale synthesis (100 mg to 10 g).

  • Substrate Preparation: In a flame-dried round-bottom flask, dissolve 2-methoxy-7-nitroquinoline (1.0 equivalent) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol% relative to the substrate). Expert Tip: Add the catalyst while the flask is flushed with Argon to prevent the spontaneous ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with inert gas (N2 or Ar). Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas via a balloon or Parr shaker (1–4 atm). Stir vigorously (≥800 rpm) at room temperature.

  • Self-Validation & Monitoring: The reaction is self-validating; the cessation of hydrogen gas uptake from the balloon provides a direct physical indicator of reaction completion. Orthogonally confirm by TLC (typically 1:1 EtOAc/Hexane); the yellow-tinted nitro starting material will disappear, replaced by a highly fluorescent blue/green aminoquinoline spot under 365 nm UV light.

  • Workup: Purge the flask with N2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield 2-methoxy-7-aminoquinoline.

Protocol B: Continuous Flow Hydrogenation

For rapid scaling and enhanced safety profiles, continuous flow micro-reactors (e.g., H-Cube) are utilized[3]. Biphasic gas-liquid reactions in batch often suffer from mass transfer limitations. Flow chemistry overcomes this by generating a massive interfacial surface area between the H2 gas, the methanolic substrate solution, and the solid Pd/C bed[3].

  • Solution Preparation: Prepare a solution of 2-methoxy-7-nitroquinoline (e.g., 33 mg) in Methanol (10 mL)[3]. Filter the solution through a 0.22 µm PTFE syringe filter to prevent system blockages.

  • System Priming: Equip the flow reactor with a 10% Pd/C catalyst cartridge (CatCart). Prime the system with pure Methanol.

  • Parameter Setting: Set the reactor to 60 °C , a hydrogen pressure of 50 bar , and a liquid flow rate of 1 mL/min [3].

  • Execution & Self-Validation: Switch the inlet valve to the substrate solution. The system is self-validating via in-line UV/Vis monitoring; a stable absorbance profile at the outlet indicates steady-state conversion, ensuring batch-to-batch reproducibility.

  • Collection: Collect the effluent once the steady-state is reached. Flush the system with an additional 5 mL of Methanol to ensure complete product recovery. Concentrate the combined effluent under reduced pressure.

FlowProcess S1 Substrate Preparation 33 mg in 10 mL MeOH S2 System Priming Purge with N2, then H2 S1->S2 S3 Continuous Flow Reactor 60°C, 50 bar H2, 1 mL/min S2->S3 S4 Catalyst Cartridge 10% Pd/C Bed S3->S4 S5 In-line Monitoring UV/Vis & Pressure S4->S5 S6 Product Collection 2-Methoxy-7-aminoquinoline S5->S6

Fig 2. Continuous flow hydrogenation workflow for scalable aminoquinoline synthesis.

Protocol C: Transfer Hydrogenation Alternative

For laboratories lacking high-pressure infrastructure, transfer hydrogenation utilizes the in situ decomposition of hydrazine monohydrate into H2 and N2 gas, catalyzed by oxygen vacancies (OV) on CuO nanoparticles[2].

  • Setup: Dissolve 2-methoxy-7-nitroquinoline (0.5 mmol) in a suitable solvent (or under neat conditions if utilizing liquid hydrazine as the primary medium, though dilution in EtOH is safer).

  • Reagent Addition: Add CuO nanoparticles, followed by the dropwise addition of hydrazine monohydrate (excess).

  • Reaction & Self-Validation: Heat to 80–100 °C. The reaction is visually self-validating: the vigorous evolution of nitrogen gas bubbles serves as an active reaction indicator[2]. Complete conversion typically occurs within 10–30 minutes[2]. Once bubbling ceases, the intermediate has been fully consumed.

  • Isolation: Cool to room temperature, filter the reusable CuO catalyst, and extract the product using ethyl acetate.

References

  • Benchchem. "Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline".

  • [2] ACS Publications. "Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO". 2

  • [1] NIH. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". 1

  • [3] Googleapis.com. "( 12 ) United States Patent - US 8,895,585 B2". 3

Sources

Method

In Vitro Assay Protocols for 2-Methoxy-7-nitroquinoline Derivatives: Evaluating Spleen Tyrosine Kinase (Syk) Inhibition and TNF-α Modulation

Introduction & Mechanistic Rationale As drug development professionals, we frequently encounter highly conjugated heterocyclic scaffolds that present unique challenges in high-throughput screening. 2-Methoxy-7-nitroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As drug development professionals, we frequently encounter highly conjugated heterocyclic scaffolds that present unique challenges in high-throughput screening. 2-Methoxy-7-nitroquinoline (CAS No. 1354222-15-3) is a highly valued building block in medicinal chemistry. Through catalytic hydrogenation, the 7-nitro group is reduced to an amine, yielding an active pharmacophore that forms critical hydrogen bonds within the ATP-binding pocket of kinases. This scaffold is heavily utilized in the development of novel1[1].

Syk is a non-receptor tyrosine kinase that acts as a central node in immunoreceptor signaling (e.g., FcR, BCR, and TLR4). Activation of Syk leads to the phosphorylation of PLCγ, triggering calcium mobilization, NFAT/NF-κB translocation, and the ultimate release of pro-inflammatory cytokines like TNF-α. Consequently, targeted 2[2].

To rigorously evaluate 2-Methoxy-7-nitroquinoline derivatives, we must deploy a self-validating, orthogonal testing funnel. This application note details two field-proven protocols: a biochemical TR-FRET assay to confirm direct target engagement, and a THP-1 cellular assay to validate physiological efficacy.

Syk_Pathway Stimulus Immune Complex / LPS Receptor FcR / TLR4 Stimulus->Receptor Syk Syk Kinase (Target) Receptor->Syk PLCg PLCγ Activation Syk->PLCg Inhibitor 2-Methoxy-7-nitroquinoline Derivative Inhibitor->Syk Inhibits Ca Calcium Flux PLCg->Ca NFAT NFAT / NF-κB Ca->NFAT TNFa TNF-α Release NFAT->TNFa

Fig 1. Syk-mediated inflammatory signaling pathway and targeted inhibition.

Protocol 1: Cell-Free Syk Kinase Inhibition Assay (TR-FRET)

Causality of Experimental Choice

Quinoline derivatives often possess intrinsic fluorescence that confounds standard biochemical readouts, leading to false positives. We utilize this specific3 because the long emission half-life of the Europium (Eu3+) cryptate donor allows for a time-gated measurement[3]. This microsecond delay ensures that any short-lived compound auto-fluorescence decays before the signal is captured, guaranteeing an artifact-free readout[4].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 2-Methoxy-7-nitroquinoline derivatives in 100% DMSO. Transfer 100 nL of compound into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Kinase Reaction Setup: Add 5 µL of Recombinant Human Syk enzyme (1 nM final) diluted in Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-poly(GT) (200 nM final) and ATP (100 µM final).

  • Incubation: Seal the plate and incubate for exactly 30 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and halt kinase activity), Eu3+-labeled anti-phosphotyrosine antibody (PT66), and Streptavidin-XL665 in HTRF Detection Buffer.

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Plot dose-response curves to determine the IC50.

Protocol 2: Cellular TNF-α Release Assay (THP-1 Cells)

Causality of Experimental Choice

Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. To validate target engagement in a physiological environment, we utilize the5[5]. When stimulated with Lipopolysaccharide (LPS), THP-1 cells robustly secrete TNF-α via a Syk-dependent pathway[6]. We employ a homogeneous, wash-free AlphaLISA assay to quantify secreted TNF-α, which preserves the integrity of the high-throughput screening format while preventing the loss of non-adherent THP-1 cells[5].

Step-by-Step Methodology
  • Cell Seeding: Harvest THP-1 cells and resuspend in RPMI-1640 medium supplemented with 10% FBS. Dispense 3,000 cells per well (in 4 µL) into a 1536-well white solid plate.

  • Compound Treatment: Pin-transfer 23 nL of the formulated quinoline derivatives (or DMSO control) into the assay plate. Incubate for 1 hour at 37°C, 5% CO2 to allow intracellular accumulation and Syk binding.

  • LPS Stimulation: Add 1 µL of LPS (Salmonella abortus equi) to achieve a final concentration of 1 µg/mL. Incubate the plate for 17 hours at 37°C.

  • AlphaLISA Detection: Add 1.5 µL of Acceptor beads conjugated with anti-TNF-α antibody. Incubate in the dark at RT for 1 hour. Subsequently, add 1.5 µL of Streptavidin-coated Donor beads (which capture the biotinylated secondary anti-TNF-α antibody).

  • Readout: Incubate for an additional 1 hour in the dark. Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm).

Quantitative Data Summaries

Table 1: Cell-Free TR-FRET Syk Kinase Assay Parameters
ParameterSpecificationRationale
Enzyme Recombinant Human Syk (1 nM)Full-length required for physiological conformation
Substrate Biotin-poly(GT) (200 nM)Validated generic substrate for tyrosine kinases
ATP 100 µMSet near Km to maintain sensitivity to competitive inhibitors
Detection Eu3+-PT66 / SA-XL665High signal-to-background, minimizes auto-fluorescence
Incubation 30 min, RTEnsures steady-state kinetics before detection
Table 2: THP-1 Cellular TNF-α Release Assay Parameters
ParameterSpecificationRationale
Cell Line THP-1 (Human Monocyte)Robust, natively expresses Syk and TLR4
Density 3,000 cells/well (1536-well)Optimized for miniaturized HTS formats
Stimulus LPS (1 µg/mL)Potent inducer of the TLR4/Syk/TNF-α axis
Incubation 17 hours, 37°CPeak TNF-α accumulation in culture supernatant
Detection AlphaLISA TNF-α KitWash-free homogeneous detection of secreted cytokines

Experimental Workflow

Workflow cluster_0 Biochemical Assay (TR-FRET) cluster_1 Cellular Assay (THP-1) Cmpd Compound Preparation Syk Syk + Substrate + ATP Cmpd->Syk Cells THP-1 Cells + LPS Cmpd->Cells FRET Add TR-FRET Detection Mix Syk->FRET Read1 Read 665/620nm FRET->Read1 Hit Hit Validation & IC50 Read1->Hit Alpha Add AlphaLISA Beads Cells->Alpha Read2 Read Luminescence Alpha->Read2 Read2->Hit

Fig 2. Dual-assay experimental workflow for compound screening and hit validation.

References

  • 2-Methoxy-7-nitroquinoline - Heterocyclic Compounds, Crysdot,
  • United States Patent - Syk-inhibitory enzyme assay, Googleapis,
  • Development of a HTRF® Kinase Assay for Determin
  • HTRF ® Kinase Assay Protocol, ResearchG
  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells, NIH PMC,
  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different
  • Inhibition of Spleen Tyrosine Kinase Attenuates Allergen-Mediated Airway Constriction, American Journal of Respir

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Methoxy-7-nitroquinoline in organic solvents

Welcome to the Technical Support Center for Quinoline Derivatives . This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the formulation and solvation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivatives . This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the formulation and solvation of substituted quinolines.

Below is our comprehensive, causality-driven troubleshooting guide for resolving the poor organic solubility of 2-Methoxy-7-nitroquinoline .

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why is 2-Methoxy-7-nitroquinoline so difficult to dissolve in standard organic solvents like ethyl acetate, hexane, or even methanol?

A: The poor solubility of 2-Methoxy-7-nitroquinoline is driven by a combination of high crystal lattice energy and strong intermolecular forces.

  • Planar Aromatic Core: The fused bicyclic quinoline ring is highly planar, which promotes tight π−π stacking interactions between adjacent molecules in the solid state[1].

  • Push-Pull Dipole Dynamics: The molecule features an electron-donating methoxy group (-OCH₃) at the 2-position and a strongly electron-withdrawing nitro group (-NO₂) at the 7-position. This creates a massive molecular dipole moment.

  • Crystal Lattice Energy: The strong dipole-dipole interactions and hydrogen-bond accepting nature of the nitro group lock the molecules into a rigid crystal lattice. Solvents with low dielectric constants (like hexane or ethyl acetate) lack the thermodynamic driving force to disrupt this lattice[1].

To achieve complete solvation, you must select solvents capable of outcompeting these solute-solute interactions, typically requiring high-polarity aprotic environments[2].

Mechanistic Lattice High Crystal Lattice Energy (pi-pi stacking & strong dipoles) Solvent Polar Aprotic Solvent (High Dielectric Constant) Lattice->Solvent Addition Protonation Nitrogen Protonation (Optional Acidic Modifier) Lattice->Protonation Acidic approach Disruption Disruption of Intermolecular Nitro-group Interactions Solvent->Disruption Solvation Solvation Shell Formation Around Quinoline Core Disruption->Solvation Protonation->Disruption

Mechanistic pathway of disrupting the crystal lattice for complete solvation.

Part 2: Solvent Compatibility & Quantitative Data

Q: Which solvents are optimal for preparing high-concentration stock solutions for biological assays or organic synthesis?

A: Due to the lack of extensive public empirical data specifically for the 2-methoxy-7-nitro isomer, we must extrapolate from highly validated experimental data of its close structural isomer, 6-methoxy-8-nitroquinoline[1]. The data dictates that polar aprotic solvents (like DMSO) or halogenated solvents (like Chloroform) are required to break the dipole interactions[3].

Table 1: Comparative Solubility Matrix for Methoxy-Nitroquinoline Derivatives

SolventPolarity IndexDielectric ConstantExtrapolated Solubility at 25°C ( g/100g )*Suitability for Stock Solutions
Chloroform 4.14.8~3.9 gGood (Requires glass-sealed vials)[3]
Methanol 5.133.0~0.8 gPoor (Prone to rapid precipitation)[3]
DMSO 7.246.7>5.0 gExcellent (Standard for in vitro assays)[2]
Hexane 0.11.9<0.1 gIncompatible (Fails to disrupt lattice)

*Quantitative baseline extrapolated from the validated Organic Syntheses protocol for 6-methoxy-8-nitroquinoline[3].

Part 3: Actionable Troubleshooting Protocols

Q: My 2-Methoxy-7-nitroquinoline is forming a cloudy suspension in DMSO. How do I force it into a true solution?

A: A cloudy suspension indicates that micro-crystals remain intact. Follow this self-validating, step-by-step methodology to achieve complete dissolution.

Protocol: Systematic Solubilization Workflow

Step 1: Solvent Saturation Check Ensure you are not exceeding the maximum thermodynamic solubility limit (approx. 50 mg/mL in pure DMSO at room temperature). If your target concentration is higher, you must dilute the sample or utilize a co-solvent system.

Step 2: Mechanical Disruption (Cavitation) Place the sealed vial in a bath sonicator at room temperature for 15–20 minutes. Causality: High-frequency ultrasonic waves create cavitation bubbles in the solvent. The implosion of these bubbles generates localized shockwaves that physically fracture the micro-crystals, increasing the surface area for solvent interaction.

Step 3: Thermal Agitation If the solution remains turbid, transfer the vial to a thermomixer or water bath set to 55°C for 10 minutes. Causality: Increasing the thermal kinetic energy of the solvent molecules allows them to overcome the activation energy required to break the π−π stacking of the quinoline rings. Self-Validation Check: Remove the vial and shine a laser pointer through the liquid. If you see a solid line of light scattering through the liquid (the Tyndall effect), undissolved nanoparticles remain. If the beam is invisible within the liquid, true solvation is achieved.

Step 4: Acidic Micro-Modification (Advanced) If steps 1-3 fail, add 0.1% v/v Trifluoroacetic acid (TFA) to the organic solvent. Causality: The basic nitrogen of the quinoline core will become protonated. This introduces a positive charge to the molecule, drastically altering its polarity and instantly disrupting the native crystal lattice packing, forcing it into solution.

Workflow Start Cloudy Suspension in Organic Solvent CheckSolvent Switch to Polar Aprotic (e.g., DMSO > 99% pure) Start->CheckSolvent Sonication Mechanical Disruption (Bath Sonication 15 min) CheckSolvent->Sonication If suspension persists Heating Thermal Agitation (Heat to 55°C for 10 min) Sonication->Heating If particles remain Validation Tyndall Effect Check (Laser Pointer Test) Heating->Validation Acid Acidic Co-solvent (Add 0.1% TFA) Validation->Acid Light scattering visible Success Complete Solvation (Optically Clear) Validation->Success No light scattering Acid->Success

Workflow for troubleshooting 2-Methoxy-7-nitroquinoline solubility in organic solvents.

References

  • Organic Syntheses. "6-methoxy-8-nitroquinoline." Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate Community Contributors. "24 questions with answers in QUINOLINES | Science topic." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Methoxy-7-nitroquinoline

Introduction Synthesizing 2-methoxy-7-nitroquinoline typically involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-7-nitroquinoline using sodium methoxide in methanol[1],[2]. Despite optimized conditions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing 2-methoxy-7-nitroquinoline typically involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-7-nitroquinoline using sodium methoxide in methanol[1],[2]. Despite optimized conditions, researchers frequently encounter crude mixtures containing unreacted starting materials and hydrolysis byproducts. This guide provides authoritative, field-proven troubleshooting steps and self-validating protocols to achieve >99% purity.

FAQ & Troubleshooting

Q1: Why does my reaction stall, leaving unreacted 2-chloro-7-nitroquinoline, and how do I remove it? A: The SNAr reaction requires a sufficient excess of methoxide and sustained heat. If the sodium methoxide reagent has absorbed atmospheric moisture, its effective concentration drops, stalling the reaction[1]. Because 2-chloro-7-nitroquinoline and 2-methoxy-7-nitroquinoline share similar neutral/weakly basic properties, standard acid-base extraction will not separate them. Solution: Silica gel flash chromatography is the most effective method for this specific separation. The methoxy group in the product donates electron density into the quinoline ring, slightly altering its dipole moment and increasing its affinity for the silica stationary phase compared to the electron-withdrawing chloro group. The unreacted chloro-starting material will elute first.

Q2: I'm detecting a highly polar impurity with a mass corresponding to [M+H]+ 191. What is this, and how do I clear it? A: This is 7-nitroquinolin-2(1H)-one (the tautomer of 2-hydroxy-7-nitroquinoline). It forms when moisture in your reaction mixture generates hydroxide ions (OH-), which competitively displace the chloride. Solution: Unlike the neutral target product, this lactam/hydroxy byproduct has an acidic N-H (or O-H) proton. It can be efficiently removed via liquid-liquid extraction by washing the organic layer with a mild alkaline solution (e.g., 5% Na2CO3 or dilute NaOH),[3]. The byproduct forms a water-soluble sodium salt and partitions into the aqueous layer.

Q3: How can I scale up the purification without relying entirely on large chromatography columns? A: Chromatography provides the highest resolution but suffers from scalability issues. For bulk purification, utilize a hybrid approach: first, perform an alkaline extraction to remove the hydrolysis byproduct. Then, isolate the crude solid and perform recrystallization[4]. The crystalline lattice of the 2-methoxy-7-nitroquinoline will exclude the structurally distinct 2-chloro-7-nitroquinoline impurities during slow cooling,[4].

Quantitative Data Summaries

Table 1: Physicochemical Separation Logic

Component Role Polarity Acid/Base Property Preferred Removal Method
2-Methoxy-7-nitroquinoline Target Product Moderate Neutral/Weak Base N/A (Retained in Organic)
2-Chloro-7-nitroquinoline Unreacted Starting Material Low Neutral/Weak Base Silica Gel Chromatography (Elutes First)

| 7-Nitroquinolin-2(1H)-one | Hydrolysis Byproduct | High | Weak Acid (Lactam N-H) | Alkaline Aqueous Extraction (Aqueous Layer) |

Table 2: Comparison of Purification Methods

Method Target Purity Yield Recovery Scalability Time/Labor
Alkaline Extraction Moderate (Removes acids) >95% Excellent Low
Flash Chromatography >99% (Removes all) 80-90% Poor (Lab scale only) High

| Recrystallization | >98% | 70-85% | Excellent | Moderate |

Mechanistic Workflows

G A 2-Chloro-7-nitroquinoline (Starting Material) B NaOMe / MeOH (SNAr Reaction) A->B C 2-Methoxy-7-nitroquinoline (Target Product) B->C Main Pathway D Unreacted 2-Chloro-7-nitroquinoline (Impurity A) B->D Incomplete Reaction E 7-Nitroquinolin-2(1H)-one (Impurity B - Hydrolysis) B->E Moisture/OH- present

Synthetic pathway of 2-Methoxy-7-nitroquinoline and common impurity generation.

G Crude Crude Mixture (Target + Impurities) Ext Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) Crude->Ext Org Organic Layer (Target + Impurity A) Ext->Org Retains Neutral Species Aq Aqueous Layer (Impurity B Discarded) Ext->Aq Removes Acidic Byproducts Chrom Silica Gel Chromatography (Hexane/EtOAc) Org->Chrom Pure Pure 2-Methoxy-7-nitroquinoline Chrom->Pure Elutes Target

Workflow for the purification of 2-methoxy-7-nitroquinoline.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Removal of Hydrolysis Byproducts)

Causality: This step leverages the pKa difference between the neutral target and the acidic lactam byproduct,[3].

  • Concentrate the crude methanolic reaction mixture under reduced pressure to remove excess methanol.

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and wash the organic layer with an equal volume of 5% aqueous Na2CO3 solution.

  • Vigorously shake and vent. The 7-nitroquinolin-2(1H)-one will deprotonate and partition into the aqueous layer.

  • Separate the layers. Wash the organic layer once more with brine, dry over anhydrous MgSO4, and concentrate under vacuum[5],[6].

Protocol 2: Flash Column Chromatography (Removal of Unreacted Starting Material)

Causality: Separates the remaining neutral compounds based on their differential affinities for the polar silica gel,[5].

  • Pack a column with silica gel (230-400 mesh) using a non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc).

  • Dry-load the organic residue from Protocol 1 onto a small amount of silica gel and apply it to the top of the column[6].

  • Elute using a gradient of Hexane/EtOAc (starting at 9:1 and slowly increasing polarity to 7:3).

  • Monitor fractions via TLC (Thin Layer Chromatography). The unreacted 2-chloro-7-nitroquinoline (higher Rf) will elute first.

  • Collect the fractions containing the lower Rf spot (2-methoxy-7-nitroquinoline), pool them, and evaporate the solvent[5].

Protocol 3: Recrystallization (Final Polishing)

Causality: The crystalline lattice of the product excludes structurally dissimilar impurities, providing a highly pure solid,[4].

  • Dissolve the semi-pure solid in a minimum amount of hot ethanol (or a dichloromethane/hexane mixture)[5],[2].

  • Perform a hot filtration if any insoluble particulates remain[4].

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation[4].

  • Collect the purified 2-methoxy-7-nitroquinoline crystals via vacuum filtration using a Büchner funnel[4].

  • Wash the crystals with a small amount of ice-cold solvent and dry under high vacuum.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-7-nitroquinoline Substitution Reactions

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with 2-Methoxy-7-nitroquinoline. The inherent steric hindrance around the C2 position, coupled with the electronic nature of the quinoline ring, can often lead to sluggish reactions or unexpected outcomes. This document is designed to provide both theoretical understanding and practical solutions to overcome these hurdles.

Understanding the Core Challenge: Steric Hindrance and Electronic Effects

The reactivity of 2-Methoxy-7-nitroquinoline in SNAr reactions is a delicate balance of electronic activation and steric hindrance. The nitro group at the 7-position is a powerful electron-withdrawing group (EWG), which activates the quinoline ring towards nucleophilic attack.[1][2] This activation is crucial for the reaction to proceed. However, the methoxy group at the C2 position, while being the target for substitution, also presents a degree of steric bulk that can impede the approach of the nucleophile.[3][4] Furthermore, the nature of the methoxy group as a leaving group is a critical factor to consider. While not a traditional "good" leaving group like a halide, it can be displaced in highly activated aromatic systems.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during substitution reactions with 2-Methoxy-7-nitroquinoline in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting to substitute the methoxy group on 2-Methoxy-7-nitroquinoline with an amine nucleophile, but I am observing very low to no conversion, even after prolonged reaction times and heating. What are the likely causes and how can I improve the yield?

Answer: This is a frequent challenge and can stem from several factors related to steric hindrance, nucleophile reactivity, and reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solutions
Insufficient Nucleophile Reactivity The steric environment around the C2 position of the quinoline ring demands a highly reactive nucleophile. Neutral amines may not be sufficiently nucleophilic to overcome the activation energy barrier.Increase Nucleophilicity: Deprotonate the amine using a strong, non-nucleophilic base (e.g., NaH, KHMDS, or t-BuOK) prior to addition to the reaction mixture. This generates the more potent anionic nucleophile (amide), which can more effectively attack the electron-deficient C2 carbon.[6]
Steric Bulk of the Nucleophile Large, bulky nucleophiles will experience significant steric repulsion from the quinoline ring system and the adjacent hydrogen at the C3 position. This can dramatically slow down or prevent the reaction.Select a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile. For example, if a bulky secondary amine is failing, a primary amine might be more successful.
Inadequate Reaction Temperature SNAr reactions often require thermal energy to overcome the activation barrier, especially with moderately reactive substrates and nucleophiles.Increase Temperature or Use Microwave Irradiation: Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. Microwave-assisted synthesis can be highly effective in reducing reaction times from hours to minutes by providing rapid and efficient heating.[6]
Poor Leaving Group Ability of Methoxy The methoxy group is not as good a leaving group as a halide in SNAr reactions.[5] The rate-determining step is the initial nucleophilic attack, but the subsequent expulsion of the leaving group is also a factor.[7]Consider an Alternative Substrate: If feasible, synthesizing a 2-halo-7-nitroquinoline (e.g., 2-chloro- or 2-fluoro-7-nitroquinoline) may lead to a more facile substitution. The order of leaving group ability in SNAr is generally F > Cl ≈ Br > I.[8][9]
Inappropriate Solvent Choice The solvent plays a critical role in solvating the intermediate Meisenheimer complex and influencing reaction rates.Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can stabilize the charged intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group at the 7-position so important for this reaction?

A1: The nitro group is a strong electron-withdrawing group that activates the quinoline ring towards nucleophilic attack.[1] It does this through both inductive and resonance effects, delocalizing the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack.[7][10] This stabilization of the intermediate lowers the activation energy of the rate-determining step, making the reaction more favorable.[11] Without a strong electron-withdrawing group like the nitro group, nucleophilic aromatic substitution on the quinoline ring would be extremely difficult.[2]

Q2: I am concerned about side reactions. What are the most common side reactions and how can I minimize them?

A2: A common side reaction, especially when using strong bases to deprotonate the nucleophile, is the formation of benzyne intermediates, although this is less common with highly activated systems.[6] Another possibility is reaction at other positions on the quinoline ring, though the electronic activation by the nitro group strongly directs the attack to the C2 and C4 positions.[12] To minimize side reactions, use a stoichiometric amount of the nucleophile and a non-nucleophilic base. Careful monitoring of the reaction by TLC or LC-MS is also crucial to prevent the formation of over-reaction or degradation products.

Q3: Can I use a catalyst to improve the reaction rate?

A3: While many SNAr reactions proceed without a catalyst, certain conditions can benefit from their use. For reactions involving reactants in different phases (e.g., a solid nucleophile and a dissolved substrate), a phase-transfer catalyst (PTC) can be effective.[6] In some cases of C-C bond formation via SNAr, transition metal catalysts have been employed, but for the substitution with amines, optimizing the base and solvent is typically the primary strategy.

Q4: How does the steric hindrance from the quinoline ring itself affect the reaction?

A4: The peri-hydrogen at the C8 position of the quinoline ring can exert significant steric hindrance on the incoming nucleophile at the C2 position. This is a well-documented phenomenon in quinoline chemistry.[13] This steric clash, in addition to the bulk of the methoxy group, contributes to the challenge of these reactions. This is why smaller nucleophiles and higher reaction temperatures are often necessary to overcome this steric barrier.

Experimental Protocols

Protocol 1: General Procedure for Amination of 2-Methoxy-7-nitroquinoline

This protocol provides a starting point for the nucleophilic aromatic substitution of 2-Methoxy-7-nitroquinoline with a primary or secondary amine.

Materials:

  • 2-Methoxy-7-nitroquinoline

  • Amine nucleophile

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous Toluene (for azeotropic removal of water if necessary)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the amine (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Substitution Reaction: In a separate flask, dissolve 2-Methoxy-7-nitroquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-Methoxy-7-nitroquinoline dropwise to the prepared nucleophile solution at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: SNAr Mechanism on 2-Methoxy-7-nitroquinoline

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 2-Methoxy-7-nitroquinoline 2-Methoxy-7-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-Methoxy-7-nitroquinoline->Meisenheimer + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Product 2-Substituted-7-nitroquinoline Meisenheimer->Product - MeO- Leaving Group (MeO-) Methoxide

Caption: The general mechanism for the SNAr reaction on 2-Methoxy-7-nitroquinoline.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckNucleophile Is the nucleophile sufficiently reactive? Start->CheckNucleophile IncreaseNucleophilicity Deprotonate with a strong, non-nucleophilic base (e.g., NaH, t-BuOK) CheckNucleophile->IncreaseNucleophilicity No CheckSterics Is the nucleophile sterically hindered? CheckNucleophile->CheckSterics Yes UseSmallerNu Consider a smaller nucleophile CheckSterics->UseSmallerNu Yes CheckTemp Is the reaction temperature high enough? CheckSterics->CheckTemp No IncreaseTemp Increase temperature or use microwave irradiation CheckTemp->IncreaseTemp No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes ChangeSolvent Switch to a polar aprotic solvent (DMSO, DMF, NMP) CheckSolvent->ChangeSolvent No ConsiderSubstrate Consider alternative substrate (e.g., 2-halo-7-nitroquinoline) CheckSolvent->ConsiderSubstrate Yes

Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile | Dalal Institute. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation | Journal of the American Chemical Society. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available at: [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - PMC. Available at: [Link]

  • Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • Addition of heterocycles to electron deficient olefins and alkynes catalyzed by gold(III). Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]

  • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B. Available at: [Link]

  • Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. Available at: [Link]

  • Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - MDPI. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]

  • N-Heterocyclic Carbene Catalyzed Nucleophilic Substitution Reaction for Construction of Benzopyrones and Benzofuranones | Organic Letters - ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution readly if the aromatic ring contain in addition to halogen certain other property place group electron- withdrawing groups (such as NO2) on the ortho or para positions or strong base used.. Available at: [Link]

  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]

  • Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Multi-gram Preparation of 7-Nitroquinoxalin-2-amine - SciELO. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines - ACS Publications. Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reduction of 2-Methoxy-7-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and chemoselectivity bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and chemoselectivity bottlenecks associated with the reduction of 2-Methoxy-7-nitroquinoline.

Reducing the 7-nitro group to an amine while preserving both the 2-methoxy ether linkage and the heteroaromatic quinoline ring requires precise control over your catalytic system. Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative performance data to ensure reproducible scale-up.

Part 1: Mechanistic Overview & Reaction Pathways

Understanding the competing reaction pathways is critical. The electron-donating nature of the 2-methoxy group increases the electron density of the quinoline ring, making it highly susceptible to unintended hydrogenation by aggressive transition metal catalysts[1].

Pathway SM 2-Methoxy-7-nitroquinoline (Starting Material) Target 2-Methoxy-7-aminoquinoline (Target Product) SM->Target CuO / Hydrazine (Highly Selective) Intermediate Hydroxylamine Intermediate (Partially Reduced) SM->Intermediate H2 / Metal Catalyst Byproduct Tetrahydroquinoline Derivative (Over-reduction Byproduct) Target->Byproduct Harsh Conditions (Pd/C, High H2 Pressure) Intermediate->Target Fast Reduction

Chemoselective reduction pathways of 2-Methoxy-7-nitroquinoline.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I observing over-reduction (formation of 1,2,3,4-tetrahydroquinoline derivatives) instead of chemoselective nitro reduction?

  • Mechanism/Causality: Standard transition metal catalysts like Palladium on Carbon (Pd/C) or Nickel Phosphide (Ni2P) are highly active for both nitro group reduction and heteroaromatic ring saturation[1],[2]. The 2-methoxy group donates electron density into the ring via resonance (+M effect), increasing its binding affinity to electrophilic metal surfaces under high H2​ pressure.

  • Solution: Shift from high-pressure H2​ to a mild transfer hydrogenation system. Utilizing a Copper(II) Oxide (CuO) catalyst with hydrazine monohydrate leverages oxygen vacancies on the CuO surface. These vacancies selectively adsorb and activate the nitro group ( Eads​=−174.4 kJ/mol) without activating the quinoline ring, yielding 100% chemoselectivity[3].

Q2: My reaction stalls at 70-80% conversion. How do I prevent catalyst poisoning?

  • Mechanism/Causality: The basic nitrogen of the quinoline ring, alongside the newly formed aniline-like amine at the 7-position, coordinates strongly to the active sites of transition metals (especially Pd or Pt), blocking further substrate adsorption.

  • Solution: Introduce a mild acidic additive (e.g., catalytic acetic acid) to reversibly protonate the basic nitrogen, reducing its binding affinity to the metal. Alternatively, switch to a heterogeneous V2​O5​/TiO2​ catalyst, which operates via a distinct mechanism (physisorption of N2​ from hydrazine) and is highly tolerant to functionalized heterocycles, preventing competitive inhibition[4].

Q3: How can I overcome the poor solubility of 2-Methoxy-7-nitroquinoline to improve reaction kinetics?

  • Mechanism/Causality: Nitroquinolines often exhibit poor solubility in non-polar solvents and pure alcohols at room temperature, leading to severe mass transfer limitations between the solid substrate, dissolved H2​ , and the solid catalyst.

  • Solution: Utilize a continuous flow reactor system. Flow chemistry drastically enhances gas-liquid-solid mixing. Operating at an elevated temperature (e.g., 60 °C) with a methanol/ethyl acetate co-solvent system under 50 bar H2​ pressure ensures the substrate remains fully dissolved, pushing the reaction to completion[5].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, providing immediate physical or analytical feedback to confirm success at each stage.

Workflow Step1 1. Substrate & Catalyst Loading Step2 2. Solvent Addition & Purging Step1->Step2 Step3 3. Hydrogenation (Monitor via LC-MS) Step2->Step3 Step4 4. Catalyst Filtration & Recovery Step3->Step4 Step4->Step1 Recycled Catalyst (Up to 4 cycles) Step5 5. Product Isolation Step4->Step5

Standard experimental workflow for catalytic hydrogenation and catalyst recovery.

Protocol A: Highly Selective Transfer Hydrogenation (CuO / Hydrazine)

Causality: CuO provides oxygen vacancies that selectively bind the nitro group without engaging the aromatic ring, eliminating over-reduction[3].

  • Preparation: In a 25 mL round-bottom flask, dissolve 0.5 mmol of 2-Methoxy-7-nitroquinoline in 5 mL of ethanol.

  • Catalyst Loading: Add 20 mg of CuO nanoparticles.

    • Validation Checkpoint: The solution should remain a dark suspension. Ensure the CuO is finely dispersed to maximize the surface area for oxygen vacancy interaction.

  • Activation: Dropwise add 3.0 equivalents of hydrazine monohydrate ( N2​H4​⋅H2​O ).

  • Reaction: Stir at room temperature (25 °C) for 10 minutes.

    • Validation Checkpoint: Observe continuous, vigorous nitrogen gas evolution. The cessation of bubbling indicates the consumption of the intermediate and reaction completion.

  • Verification: Sample 10 μ L, dilute in methanol, and run LC-MS.

    • Self-Validation: The mass peak must shift from [M+H]+205 (nitro) to [M+H]+175 (amine). The absence of [M+H]+179 confirms that no tetrahydroquinoline byproduct has formed.

  • Recovery: Filter the mixture through a Celite pad to recover the CuO catalyst. Wash with ethyl acetate and dry for reuse. Note: CuO maintains high activity for up to 4 cycles before reducing to metallic Cu[3].

Protocol B: High-Throughput Flow Hydrogenation (10% Pd/C)

Causality: Flow chemistry increases the gas-liquid surface area, overcoming poor substrate solubility and accelerating reaction kinetics[5].

  • Solution Prep: Dissolve 2-Methoxy-7-nitroquinoline in a methanol/ethyl acetate mixture to create a 0.1 M stock solution.

  • Reactor Priming: Pack the flow reactor cartridge with 10% Pd/C. Purge the system with inert nitrogen gas for 5 minutes, followed by H2​ gas.

  • Steady-State Processing: Set the reactor temperature to 60 °C and H2​ pressure to 50 bar. Set the liquid flow rate to 1 mL/min[5].

  • Validation Checkpoint: Collect the first 5 mL of eluent as waste (equilibration volume). Analyze the subsequent steady-state output via HPLC.

    • Self-Validation: If over-reduction is observed (formation of tetrahydroquinoline[1]), decrease the residence time by increasing the flow rate to 1.5 mL/min.

Part 4: Quantitative Data Comparison

Table 1: Catalyst Performance and Selectivity Comparison for Nitroquinoline Reduction

Catalyst SystemHydrogen SourceTemp / PressureReaction TimeChemoselectivity (Amine vs Ring)Primary Limitation / Note
CuO Nanoparticles Hydrazine Monohydrate25 °C / 1 atm10 mins>99% (Highly selective)Requires stoichiometric hydrazine; catalyst reduces to Cu after 4 cycles[3].
V2​O5​/TiO2​ Hydrazine Monohydrate90 °C / 1 atm1.0 h>99% (Highly selective)Requires elevated temperature for optimal kinetics[4].
10% Pd/C (Flow) H2​ Gas60 °C / 50 barContinuousModerateHigh risk of quinoline ring saturation if residence time is too long[1],[5].
Ni2​P / SBA-15 H2​ Gas340 °C / High>2 hPoorCompletely saturates the heteroaromatic ring to decahydroquinoline[2].
Part 5: References

1.[3] Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO Source: The Journal of Physical Chemistry C - ACS Publications URL:3

2.[4] Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis Source: Materials Advances (RSC Publishing) URL:4

3.[1] Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst Source: New Journal of Chemistry (RSC Publishing) URL:1

4.[2] Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts Source: MDPI URL:2

5.[5] United States Patent - Method for producing 2-methoxy-7-nitroquinoline (Hydrogenation Flow Conditions) Source: Google APIs (Patent Database) URL:5

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-7-nitroquinoline vs. 2-Methoxy-7-nitroquinoline in Organic Synthesis

In the realm of medicinal chemistry and heterocyclic synthesis, quinoline derivatives serve as foundational scaffolds for drug discovery. Specifically, substitutions at the C2 and C7 positions dramatically alter the elec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and heterocyclic synthesis, quinoline derivatives serve as foundational scaffolds for drug discovery. Specifically, substitutions at the C2 and C7 positions dramatically alter the electronic landscape of the molecule. This guide provides an in-depth comparative analysis of 2-chloro-7-nitroquinoline and 2-methoxy-7-nitroquinoline , focusing on their divergent reactivity profiles, mechanistic underpinnings, and practical laboratory applications.

Mechanistic Causality: The Electronic Landscape

The disparity in reactivity between these two compounds is dictated by the electronic properties of their C2 substituents and their respective leaving group abilities during Nucleophilic Aromatic Substitution (SNAr).

  • 2-Chloro-7-nitroquinoline (The Electrophile): The C2 position is highly electrophilic. The strongly electronegative chlorine atom exerts a powerful inductive withdrawal (-I effect), which synergizes with the electron-withdrawing nature of the quinoline nitrogen and the para-positioned 7-nitro group. Furthermore, the chloride ion is an excellent leaving group, allowing for rapid rearomatization after the formation of the Meisenheimer complex 1.

  • 2-Methoxy-7-nitroquinoline (The Stable Ether): While the methoxy oxygen is electronegative, its lone pairs donate electron density into the aromatic ring via resonance (+M effect). This resonance donation partially quenches the electrophilicity at C2, significantly raising the activation energy required for nucleophilic attack. Additionally, the methoxide ion is a strong base and a poor leaving group, rendering SNAr thermodynamically unfavorable under standard conditions.

SNAr_Reactivity C 2-Chloro-7-nitroquinoline (Highly Electrophilic C2) Nuc Nucleophile (e.g., NaOMe, R-NH2) C->Nuc Rapid Attack M 2-Methoxy-7-nitroquinoline (Resonance Stabilized C2) M->Nuc Steric/Electronic Hindrance MC_C Meisenheimer Complex (Favorable Formation) Nuc->MC_C MC_M Meisenheimer Complex (High Activation Energy) Nuc->MC_M Prod SNAr Product (Rapid Rearomatization) MC_C->Prod Fast Cl- Loss NoRxn No Reaction (Poor Leaving Group) MC_M->NoRxn Slow/No OMe- Loss

Logical flowchart of SNAr reactivity differences between 2-chloro and 2-methoxy derivatives.

Quantitative Data & Orthogonal Reactivity

When designing a synthetic route, the choice between a chloro and a methoxy substituent dictates the order of operations. 2-chloro-7-nitroquinoline is the premier choice for C2 functionalization via nucleophilic attack.

However, if the synthetic goal is to reduce the 7-nitro group to an amine (e.g., via Pd/C hydrogenation), the 2-chloro derivative is highly prone to undesired dehalogenation (hydrogenolysis). In this scenario, 2-methoxy-7-nitroquinoline is vastly superior, as the C-OMe bond is completely stable under reductive conditions 2.

Table 1: Quantitative Reactivity Comparison (SNAr)

SubstrateNucleophileConditionsLeaving GroupYieldReactivity Profile
2-Chloro-7-nitroquinoline Sodium MethoxideAnhydrous MeOH, Reflux, 2-6hChloride (-Cl)>85%Highly Reactive
2-Chloro-7-nitroquinoline tert-ButylamineNeat/Pressure, 135°C, 24hChloride (-Cl)QuantitativeHighly Reactive
2-Methoxy-7-nitroquinoline Amines/AlkoxidesStandard RefluxMethoxide (-OMe)Trace/NRPoorly Reactive

Table 2: Orthogonal Reactivity Profile

Reaction Type2-Chloro-7-nitroquinoline2-Methoxy-7-nitroquinolineCausality / Outcome
SNAr (Nucleophilic Attack) Highly ReactiveUnreactive-Cl is a superior leaving group; -OMe donates electron density (+M), deactivating C2.
Catalytic Hydrogenation Prone to DehalogenationStable Ether LinkageC-Cl bonds are susceptible to hydrogenolysis; C-OMe bonds are highly stable under H2/Pd.
Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of these reactivity principles. Every step is designed as a self-validating system to ensure reproducibility and high yields.

Workflow Step1 1. Substrate Preparation Dissolve 2-Chloro-7-nitroquinoline in Anhydrous Solvent Step2 2. Nucleophile Addition Add NaOMe or t-BuNH2 under Inert Atmosphere Step1->Step2 Step3 3. Thermal Activation Reflux or Heat in Sealed Vessel (Monitor via TLC) Step2->Step3 Step4 4. Reaction Quench Cool and Quench with H2O to Prevent Over-reaction Step3->Step4 Step5 5. Isolation & Purification Extract (DCM/EtOAc) and Purify via Chromatography Step4->Step5

Step-by-step experimental workflow for the nucleophilic substitution of 2-chloro-7-nitroquinoline.

Protocol A: Synthesis of 2-Methoxy-7-nitroquinoline via SNAr

Objective: Displace the C2-chloride with a methoxide nucleophile to yield the stable ether derivative 1.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7-nitroquinoline (1.0 equiv) in anhydrous methanol.

    • Expert Insight: The use of strictly anhydrous methanol is critical. Trace water generates hydroxide ions, which competitively attack the highly electrophilic C2 position to form the undesired 2-hydroxy-7-nitroquinoline (2-quinolone) byproduct.

  • Nucleophile Addition: Slowly add sodium methoxide (1.5 to 2.0 equiv) as a solid or a pre-made methanolic solution under a nitrogen atmosphere.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the disappearance of the starting material via TLC (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-7-nitroquinoline.

Protocol B: Sterically Hindered Amination of 2-Chloro-7-nitroquinoline

Objective: Synthesize a 2-amino derivative using a bulky amine (tert-butylamine) 3.

  • Preparation: In a heavy-walled pressure vessel, dissolve 2-chloro-7-nitroquinoline (5.0 g, 23 mmol) in an excess of tert-butylamine (51 g, 700 mmol).

    • Expert Insight: Because tert-butylamine is highly sterically hindered, the nucleophilic attack to form the Meisenheimer complex is kinetically slow. An excess of the amine serves as both the nucleophile and the solvent, driving the equilibrium forward.

  • Thermal Activation: Seal the vessel and heat the mixture to 135 °C for 24 hours. The sealed vessel prevents the volatile amine (bp ~45 °C) from escaping.

  • Work-up: Cool the vessel completely to ambient temperature before unsealing. Concentrate the mixture under reduced pressure to remove excess amine.

  • Isolation: Dissolve the crude residue in a mixture of water and dichloromethane. Extract, separate the organic layer, and concentrate to provide the pure substituted product.

Protocol C: Orthogonal Nitro Reduction of 2-Methoxy-7-nitroquinoline

Objective: Chemoselectively reduce the 7-nitro group to an amine while preserving the C2 substituent 2.

  • Preparation: Prepare a solution of 2-methoxy-7-nitroquinoline in methanol (10 mL per 33 mg of substrate).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst carefully under an inert atmosphere.

  • Hydrogenation: Subject the mixture to a hydrogenation reaction (e.g., in a flow reactor at 60 °C, 50 bar H2 pressure, flow rate 1 mL/min, or a standard Parr shaker).

    • Expert Insight: The 2-methoxy group is completely inert to these reductive conditions, yielding 7-amino-2-methoxyquinoline cleanly. Attempting this exact protocol on the 2-chloro analog would result in significant dehalogenation, highlighting the strategic advantage of the methoxy group as a stable placeholder or final functional group.

References
  • Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline. BenchChem.
  • Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide. BenchChem.
  • Discovery of Gut-Restricted PRMT5 Inhibitors to Intercept Colorectal Cancer.
  • United States Patent: Hydrogenation of 2-methoxy-7-nitroquinoline.

Sources

Comparative

Comparative Analysis of Reducing Agents for 2-Methoxy-7-nitroquinoline

Executive Summary & Mechanistic Context The reduction of 2-methoxy-7-nitroquinoline to 7-amino-2-methoxyquinoline is a fundamental transformation in the synthesis of functionalized quinoline building blocks for medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The reduction of 2-methoxy-7-nitroquinoline to 7-amino-2-methoxyquinoline is a fundamental transformation in the synthesis of functionalized quinoline building blocks for medicinal chemistry and drug development. The primary synthetic challenge lies in achieving high chemoselectivity: the reducing agent must efficiently convert the C7 nitro group to an amine without inducing the cleavage of the C2 methoxy ether or over-reducing the heteroaromatic quinoline core.

This guide provides an objective, data-driven comparison of the most common reducing agents used for this transformation—Catalytic Hydrogenation (Pd/C), Stannous Chloride (SnCl₂), and the Béchamp Reduction (Fe/AcOH). By analyzing the mechanistic causality behind each protocol, researchers can select the optimal self-validating system for their specific scale and purity requirements.

Mechanistic Pathways & Potential Pitfalls

According to the classic Haber mechanism for the reduction of nitroarenes, the transformation proceeds sequentially via nitroso and hydroxylamine intermediates 1. Failure to drive the reaction to completion leaves these reactive species in solution, which can rapidly condense to form highly insoluble azoxy or azo dimers. Conversely, overly harsh reducing conditions (such as high-pressure hydrogenation) risk the over-reduction of the quinoline ring into a 1,2,3,4-tetrahydroquinoline derivative 2.

Pathway Nitro 2-Methoxy-7-nitroquinoline (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e⁻, 2H⁺ Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e⁻, 2H⁺ Dimer Azoxy/Azo Dimers (Side Product) Nitroso->Dimer Condensation Amine 7-Amino-2-methoxyquinoline (Target Product) Hydroxyl->Amine 2e⁻, 2H⁺ Hydroxyl->Dimer Condensation Tetrahydro Tetrahydroquinoline (Over-reduction) Amine->Tetrahydro Excess H2 / Pd/C

Figure 1: Reduction pathway of 2-methoxy-7-nitroquinoline and potential side reactions.

Comparative Performance Data

The table below synthesizes experimental yields and operational parameters for the reduction of 7-nitroquinoline derivatives across different methodologies.

Reducing AgentTypical YieldChemoselectivityReaction TimeWorkup ComplexityEnvironmental Impact
Pd/C, H₂ 85–95%Moderate (Risk of ring reduction)2–12 hLow (Filtration only)Low (Catalyst recyclable)
SnCl₂, HCl 80–90%High (Nitro-specific)2–6 hHigh (Tin emulsions)High (Toxic heavy metal)
Fe, AcOH 75–85%High4–8 hModerate (Iron sludge)Moderate
Na₂S₂O₄ 60–75%Moderate2–6 hLow (Aqueous extraction)Low

Decision Matrix for Reagent Selection

Selecting the appropriate reducing agent requires balancing the need for crude purity against scalability and environmental constraints.

DecisionTree Start Select Reducing Agent Scale Primary Constraint? Start->Scale HighPurity High Purity & Clean Workup Scale->HighPurity CostScale Low Cost & Scalability Scale->CostScale ChemSelect High Chemoselectivity Scale->ChemSelect PdC Catalytic Hydrogenation (Pd/C, H2) HighPurity->PdC FeAcOH Béchamp Reduction (Fe, AcOH) CostScale->FeAcOH SnCl2 Stannous Chloride (SnCl2, HCl) ChemSelect->SnCl2

Figure 2: Decision matrix for selecting a reducing agent based on experimental constraints.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C) - The High-Purity Standard

Catalytic hydrogenation is ideal for laboratory-scale syntheses where a clean workup is paramount. For 2-methoxy-7-nitroquinoline, continuous flow hydrogenation (e.g., 60°C, 50 bar) has been reported in patent literature 3, but standard batch conditions are highly effective.

  • Setup: Dissolve 2-methoxy-7-nitroquinoline (1 equiv.) in methanol or ethanol (approx. 10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol% relative to substrate). Causality: Pd/C can auto-ignite in the presence of alcohol vapors and oxygen. Always add the catalyst to the solvent under a blanket of inert gas (N₂ or Ar).

  • Purging: Evacuate the flask and backfill with hydrogen gas three times. Causality: Removing residual oxygen prevents the formation of an explosive H₂/O₂ mixture and prevents catalyst poisoning.

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–12 hours 2. Monitor strictly via TLC to prevent over-reduction of the quinoline ring.

  • Workup: Purge the system with N₂. Filter the mixture through a pad of Celite®. Causality: Celite prevents finely divided Pd particles from passing through standard filter paper, ensuring a metal-free product and preventing fires upon drying. Concentrate the filtrate under reduced pressure.

Protocol B: Stannous Chloride (SnCl₂) - The Chemoselective Workhorse

SnCl₂ is highly specific to the nitro group's redox potential, making it the reagent of choice if the quinoline ring shows susceptibility to over-reduction under Pd/C conditions 4.

  • Setup: Suspend 2-methoxy-7-nitroquinoline (1 equiv.) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4–5 equiv.) in small portions. Optionally, add a catalytic amount of concentrated HCl to accelerate the electron transfer.

  • Reaction: Reflux the mixture (70–80°C) for 2–6 hours. The suspension typically turns into a clear, dark solution as the amine forms.

  • Workup (Critical Step): Cool to room temperature and pour into crushed ice. Slowly add a saturated aqueous solution of NaOH until the pH is >10. Causality: The reduction generates Sn(IV) byproducts, which precipitate as gelatinous, highly insoluble tin oxides (SnO₂) that trap the target amine. Excess NaOH converts this precipitate into water-soluble sodium hexahydroxostannate(IV) ( Na2​[Sn(OH)6​] ), breaking the emulsion and allowing clean extraction of the amine with ethyl acetate 5.

Protocol C: Béchamp Reduction (Fe/AcOH) - The Scalable Alternative

For large-scale syntheses where Pd/C is too expensive and SnCl₂ is too toxic, the Béchamp reduction offers a robust alternative.

  • Setup: Dissolve the substrate in a mixture of ethanol and water (5:1 v/v) or glacial acetic acid.

  • Reagent Addition: Add iron powder (3–5 equiv.) followed by a slow addition of concentrated HCl (0.1–0.2 equiv.) or NH₄Cl to activate the iron surface.

  • Reaction: Heat to reflux for 4–8 hours.

  • Workup: Cool the mixture and neutralize with saturated sodium bicarbonate. Filter the resulting iron oxide sludge through a thick pad of Celite. Causality: Iron oxides form a fine, muddy suspension that will completely clog standard fritted funnels. Celite provides a porous matrix to trap the sludge, allowing the organic product to be extracted from the filtrate.

Troubleshooting & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must employ rigorous in-process controls:

  • TLC Monitoring: The starting 2-methoxy-7-nitroquinoline is highly conjugated and relatively non-polar. Upon reduction, the resulting 7-amino-2-methoxyquinoline becomes significantly more polar. Note: Amines tend to streak on standard silica gel; adding 1% triethylamine (Et₃N) to the TLC eluent will sharpen the product spot.

  • NMR Validation: Successful reduction is definitively confirmed via ¹H-NMR. The strong electron-withdrawing nature of the nitro group deshields adjacent aromatic protons. Upon conversion to the electron-donating amine, the C6 and C8 protons on the quinoline ring will shift significantly upfield (typically by 0.5–1.0 ppm). Furthermore, a broad singlet integrating to 2H will appear (usually between 4.0–6.0 ppm, depending on the solvent), corresponding to the primary amine.

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Validation

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 2-Methoxy-7-nitroquinoline

For fellow researchers, scientists, and professionals in drug development, the integrity of our data is the bedrock of our work. When quantifying a novel or critical compound such as 2-Methoxy-7-nitroquinoline—a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For fellow researchers, scientists, and professionals in drug development, the integrity of our data is the bedrock of our work. When quantifying a novel or critical compound such as 2-Methoxy-7-nitroquinoline—a heterocyclic motif with potential significance in medicinal chemistry and materials science—the reliability of our measurements is non-negotiable. An unvalidated analytical method produces numbers; a validated method produces verifiable facts.

This guide provides an in-depth comparison of analytical strategies for the accurate quantification of 2-Methoxy-7-nitroquinoline. Moving beyond a simple recitation of steps, we will explore the causality behind our experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] Our objective is to empower you to not only execute these validations but to understand and defend the science behind them.

The Cornerstone of Reliable Data: Why We Validate

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][5][6] This is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures the accuracy, precision, and reliability of our results. For a compound like 2-Methoxy-7-nitroquinoline, this could mean the difference between a successful stability study and a failed batch, or a clear pharmacokinetic profile and an ambiguous one.

The validation process follows a lifecycle approach, beginning with robust method development and culminating in a formal verification that the developed method meets its predefined objectives.[6][7] This guide focuses on two ubiquitous techniques in the pharmaceutical analysis landscape: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The Validation Workflow: A Visual Overview

Before delving into specific techniques, it's essential to understand the overall validation process. The following workflow illustrates the key parameters that must be assessed to declare a method "validated."

G cluster_0 Method Development & Optimization cluster_1 Formal Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Wavelength) Dev->Opt Protocol Draft Validation Protocol with Acceptance Criteria Opt->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD LOD & LOQ Protocol->LOD Robustness Robustness Protocol->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation & Analysis MobilePhase Prepare Mobile Phase (ACN:Buffer) Standards Prepare Stock & Working Standard Solutions SystemSuit System Suitability Test (SST) Samples Prepare Sample Solutions (e.g., Dissolve API) Injection Inject Standards & Samples SystemSuit->Injection DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration & Area Calculation DataAcq->Integration CalCurve Construct Calibration Curve Integration->CalCurve Quant Quantify Analyte CalCurve->Quant

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Comparative

Comparative Biological Efficacy of 2-Methoxy-7-nitroquinoline Analogs: A Technical Guide to TOP2A and NQO1 Targeting

As drug development pivots toward highly targeted, microenvironment-responsive therapies, the 7-nitroquinoline scaffold has emerged as a privileged pharmacophore. Specifically, 2-methoxy-7-nitroquinoline and its substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, microenvironment-responsive therapies, the 7-nitroquinoline scaffold has emerged as a privileged pharmacophore. Specifically, 2-methoxy-7-nitroquinoline and its substituted analogs exhibit potent biological efficacy through two distinct, structurally tunable mechanisms: direct inhibition of Type IIA Topoisomerase (TOP2A) and prodrug bioreduction by NAD(P)H:quinone oxidoreductase 1 (NQO1).

This guide provides a comprehensive comparison of these analogs, detailing the structural-activity relationships (SAR) and the self-validating experimental frameworks required to evaluate their efficacy.

Mechanistic Rationale & Structural Causality

The biological efficacy of the 7-nitroquinoline core is heavily dictated by its peripheral substitutions. The addition of a 2-methoxy group serves a dual purpose in drug design. First, it significantly enhances the lipophilicity of the molecule, improving cellular penetrance into dense 3D tumor architectures [[1]]() 2. Second, the electron-donating nature of the methoxy group modulates the electron density of the quinoline ring. This fine-tunes the reduction potential of the 7-nitro group, which is critical for its activation by NQO1 into a reactive semiquinone or 7-amino active metabolite [[3]]().

Once activated—or through direct target interaction—these analogs inhibit TOP2A decatenation. This blockade effectively downregulates T-Cell Factor (TCF)-driven transcription, collapsing the pathways responsible for Epithelial-Mesenchymal Transition (EMT) in colorectal cancer models 1.

Pathway Analog 2-Methoxy-7-nitroquinoline Analogs NQO1 NQO1 Enzyme (Bioreduction) Analog->NQO1 Substrate Binding TOP2A TOP2A Enzyme Analog->TOP2A Direct Inhibition ActiveMetabolite Active Quinone/Amine Metabolite NQO1->ActiveMetabolite Enzymatic Reduction ActiveMetabolite->TOP2A Decatenation Inhibition TCF TCF-Transcription Downregulation TOP2A->TCF Blockade Apoptosis Tumor Cell Apoptosis (EMT Reversal) TCF->Apoptosis Pathway Collapse

Dual mechanistic pathway of 2-Methoxy-7-nitroquinoline analogs in tumor cells.

Quantitative SAR and Analog Comparison

To objectively compare the performance of these analogs, we evaluate their IC50 values against TOP2A and their enzymatic reduction rates by NQO1. Table 1 synthesizes the biological efficacy of key prototype analogs derived from recent structural-activity relationship (SAR) studies.

Table 1: Biological Efficacy of 7-Nitroquinoline Analogs

CompoundStructural ModificationTOP2A IC50 (μM)NQO1 Reduction RatePrimary Application / Cell Line
Prototype 7 7-nitroquinoline core5.81ModerateColorectal (SW620-TOP)
Analog 42 Morpholine propionamide0.60N/AColorectal (SW620-TOP)
Analog 53 Pivalamide substitution0.24N/AColorectal (SW620-TOP)
Analog 13 7-acetamido-2-(2-pyridinyl)N/AHighestBreast (MDA468-NQ16)
Analog 23 7-amino-2-(2-pyridinyl)N/AHighBreast (MDA468-NQ16)
2-Methoxy-7-nitroquinoline 2-methoxy substitutionBase ScaffoldModulatedPrecursor / Broad Oncology

Data aggregated from TOP2A inhibition studies 1 and NQO1-mediated cytotoxicity assays 3.

Experimental Workflows: Self-Validating Protocols

To ensure high scientific integrity, the evaluation of 2-methoxy-7-nitroquinoline analogs must employ self-validating assay systems. The following protocols integrate internal controls that confirm the causality of the observed biological effects.

Protocol A: TOP2A Decatenation and TCF-Transcription Organoid Assay

Causality & Validation: Standard 2D cell cultures fail to accurately model TCF-driven EMT. By utilizing SW620-TOP 3D tumor organoids, we preserve the in vivo-like tumor microenvironment. To make this a self-validating system, a cell-free TOP2A enzyme decatenation assay is run in parallel. A direct correlation between cell-free decatenation inhibition and organoid viability confirms that cytotoxicity is strictly TOP2A-dependent 1.

Step-by-Step Methodology:

  • Organoid Preparation: Culture SW620-TOP tumor organoids in Matrigel domes for 7 days until mature 3D structures form.

  • Parallel Cell-Free Assay: Incubate kinetoplast DNA (kDNA) with purified TOP2A enzyme and analogs (0.1–10 μM) for 30 minutes at 37°C. Resolve products on a 1% agarose gel to quantify decatenation inhibition.

  • Compound Dosing: Treat the SW620-TOP organoids with the analogs at matched concentrations (0.1–10 μM) for 72 hours.

  • Viability Readout: Assess organoid viability using CellTiter-Glo 3D to calculate the IC50.

  • Validation Check: Cross-reference the cell-free decatenation IC50 with the organoid viability IC50. Analogs like Compound 53 should show parallel nanomolar potency in both assays.

Protocol B: NQO1-Directed Bioreductive Cytotoxicity Assay

Causality & Validation: Because many 7-nitroquinolines act as prodrugs, their efficacy relies heavily on enzymatic reduction. This protocol uses an isogenic cell line pair: NQO1-expressing MDA468-NQ16 cells and NQO1-null MDA468-WT cells. This acts as an internal control system; selective cytotoxicity in the NQO16 line definitively proves that the analog's mechanism of action is NQO1-dependent bioreduction 3.

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA468-NQ16 and MDA468-WT cells in parallel 96-well plates at 5,000 cells/well.

  • Compound Dosing: Administer 2-methoxy-7-nitroquinoline analogs across a logarithmic concentration gradient (0.01 to 100 μM).

  • Incubation: Incubate for 48 hours under standard physiological conditions (37°C, 5% CO2).

  • Cytotoxicity Readout: Perform an MTT or Resazurin reduction assay to quantify cell survival.

  • Validation Check: Calculate the NQO1 selectivity ratio (IC50 in WT / IC50 in NQ16). A ratio >10 (as seen in Analog 23) validates successful NQO1-mediated prodrug activation.

Workflow Step1 Organoid Culture (SW620-TOP / MDA468) Step2 Compound Dosing (0.1 - 10 μM, 72h) Step1->Step2 Step3 Decatenation & Viability Assays Step2->Step3 Step4 IC50 Calculation & SAR Analysis Step3->Step4

Self-validating experimental workflow for analog efficacy screening.

References
  • Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer, National Institutes of Health (NIH). 1

  • 6-methoxy-8-nitroquinoline 85-81-4, Guidechem. 2

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties, National Institutes of Health (NIH). 3

  • United States Patent (Integrin-Mediated Tyrosine Phosphorylation), Googleapis. 4

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Chromatographic Method for 2-Methoxy-7-nitroquinoline Purity Determination

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Methoxy-7-nitroquinoline, a key building block in various synthetic pathways, rigorous purity assessment is non-negotiable. The choice of analytical methodology is a critical decision point that impacts everything from process development to final product quality control.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of 2-Methoxy-7-nitroquinoline. As we dissect these techniques, we will move beyond mere protocol recitation to explore the fundamental causality behind our experimental choices, grounding our decisions in the physicochemical properties of the analyte and the principles of chromatographic science.

The Deciding Factor: Understanding the Analyte

Before stepping into the laboratory, our analysis begins with the molecule itself. 2-Methoxy-7-nitroquinoline (C₁₀H₈N₂O₃, Molar Mass: 204.18 g/mol ) is a substituted quinoline, an aromatic heterocyclic compound.[1][2] Its structure features a strong chromophore (the nitroquinoline ring system), making it an excellent candidate for UV detection.

The most critical question for our method selection is its thermal stability . Nitroaromatic compounds can be susceptible to thermal degradation.[3][4] While some are sufficiently stable for GC analysis, others may decompose in the high temperatures of a GC injector port (typically 250-300 °C), leading to inaccurate purity values and the potential misidentification of degradants as process-related impurities. High-Performance Liquid Chromatography (HPLC), which performs separations at or near ambient temperature, circumvents this issue entirely, making it the inherently more robust choice for compounds with unknown or questionable thermal stability.[5][6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Robustness

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, primarily because it separates non-volatile and thermally labile compounds with high precision and accuracy.[6][8][9][10] For 2-Methoxy-7-nitroquinoline, a reversed-phase HPLC method is the logical starting point.

Causality Behind the HPLC Method
  • Separation Mode (Reversed-Phase): We select a reversed-phase C18 column. The stationary phase is non-polar (hydrophobic), while the mobile phase is polar (typically a water/organic solvent mixture).[11] 2-Methoxy-7-nitroquinoline, being a moderately polar organic molecule, will partition between these two phases. By gradually increasing the organic solvent (acetonitrile) concentration—a technique known as gradient elution—we can effectively elute the main component and separate it from more polar and less polar impurities.

  • Mobile Phase Selection: A combination of water and acetonitrile is chosen for its excellent solubilizing properties and low UV cutoff.[12][13] A small amount of acid (e.g., 0.1% phosphoric acid) is added to the aqueous phase to protonate any basic sites on the analyte or impurities, ensuring sharp, symmetrical peak shapes by preventing unwanted interactions with residual silanols on the column packing.

  • Detection (UV/DAD): The nitroquinoline ring system is a potent chromophore, making UV detection highly sensitive and specific. A Diode Array Detector (DAD) is preferred as it provides spectral data across a range of wavelengths, which can help in peak purity assessment and preliminary identification of impurities. A detection wavelength of 254 nm is a common choice for aromatic compounds.[14]

Experimental Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the 2-Methoxy-7-nitroquinoline sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a gradient pump, autosampler, column oven, and DAD.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      20.0 80
      20.1 30

      | 25.0 | 30 |

  • Analysis: Inject the prepared sample. Integrate all peaks and calculate the purity based on the area percent method. The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17]

HPLC Experimental Workflow

HPLC_Workflow HPLC-UV Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/Water (50:50) Weigh->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Separate Gradient Elution (Water/ACN) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for 2-Methoxy-7-nitroquinoline purity analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): The Tool for Definitive Identification

GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[18][19][20][21] Its suitability for 2-Methoxy-7-nitroquinoline is entirely contingent on the compound's thermal stability and volatility. Assuming the compound can withstand GC conditions without degradation, this method offers significant advantages for impurity profiling.

Causality Behind the GC-MS Method
  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase.[22] Volatile compounds travel through the column faster than less volatile ones. A temperature program, which gradually increases the column temperature, is used to elute compounds across a range of boiling points.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice. It provides excellent separation for a wide range of semi-volatile organic compounds, including nitroaromatics.[23]

  • Injector Conditions: A split/splitless inlet is used. A splitless injection is preferred for trace impurity analysis to ensure the maximum amount of sample is transferred to the column. The injector temperature is a critical parameter; it must be high enough to ensure complete and rapid vaporization of the analyte but low enough to prevent thermal degradation. A temperature of 270-280 °C is a typical starting point.[23][24]

  • Detection (Mass Spectrometry): This is the key advantage of GC-MS. As components elute from the column, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is a unique chemical "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of unknown impurities.[25][26]

Experimental Protocol: GC-MS Purity Determination
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the 2-Methoxy-7-nitroquinoline sample in 10 mL of a suitable solvent like ethyl acetate or toluene to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Inject 1 µL of the sample. Identify the main peak corresponding to 2-Methoxy-7-nitroquinoline. Identify impurity peaks by comparing their mass spectra with a reference library. Calculate purity based on the total ion chromatogram (TIC) area percent.

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Inject Inject 1 µL (Splitless Inlet) Dissolve->Inject Separate Temperature-Programmed Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Analyze Mass Analysis (m/z 40-450) Ionize->Analyze Identify Identify Impurities (MS Library Search) Analyze->Identify Calculate Calculate Purity (TIC Area %) Identify->Calculate

Caption: Workflow for 2-Methoxy-7-nitroquinoline purity analysis by GC-MS.

Head-to-Head Comparison: Performance and Data

To make an informed decision, we must compare the expected performance of each technique based on key analytical parameters.

Table 1: Comparison of Key Analytical Performance Attributes

ParameterHPLC-UVGC-MSRationale & Justification
Specificity HighVery HighHPLC-UV separates based on polarity, which is highly specific. GC-MS adds a second dimension of mass-to-charge ratio, providing near-unequivocal identification of separated components.[25][26]
Analyte Scope Broad (non-volatile, thermally labile)Narrow (volatile, thermally stable)This is the primary point of differentiation. HPLC is suitable for a much wider range of pharmaceutical compounds.[5][6]
Risk of On-Column Reaction Very LowModerateThe high temperatures in the GC inlet can cause degradation of thermally sensitive molecules like some nitroaromatics.[3]
Impurity Identification Limited (based on retention time)ExcellentMS provides structural information, allowing for the identification of unknown impurities via library searching.[18][21]
Quantification Excellent (with standards)Good (with standards)HPLC-UV typically offers better quantitative precision and linearity over a wider dynamic range for routine assays.
Throughput Moderate (20-30 min/run)Moderate to High (15-25 min/run)Run times are comparable, but GC methods can often be faster for simpler mixtures.
Instrumentation Cost ModerateHighA standard HPLC-UV system is generally less expensive than a GC-MS system.

Table 2: Hypothetical Purity Data for a Batch of 2-Methoxy-7-nitroquinoline

Analytical MethodMain Peak Purity (Area %)Impurity A (RT 5.2 min)Impurity B (RT 9.8 min)Impurity C (RT 12.1 min)
HPLC-UV 99.52%0.15% (Known Precursor)0.25% (Unknown)0.08% (Positional Isomer)
GC-MS 99.65%0.14% (Identified as Precursor)Not Detected0.07% (Identified as Isomer)
GC-MS (Additional Finding) 0.14% (Identified as Toluene)

This hypothetical data illustrates a crucial point: HPLC is excellent for quantifying known non-volatile impurities and isomers. However, it might not detect highly volatile impurities like residual process solvents (e.g., Toluene), which would elute with the solvent front. GC-MS excels at identifying these volatile components and confirming the identity of process-related impurities.

Conclusion and Strategic Recommendation

Both HPLC and GC-MS are powerful techniques, but they serve different primary purposes in the purity analysis of 2-Methoxy-7-nitroquinoline. The choice is not about which is "better," but which is most appropriate for the analytical goal.

Primary Recommendation: HPLC-UV for Routine Quality Control

For routine purity testing, release assays, and stability studies, HPLC-UV is the unequivocally superior method . Its operation at ambient temperature eliminates the risk of thermal degradation, ensuring the analytical result is a true representation of the sample's purity. It is robust, highly reproducible, and adept at separating a wide range of potential non-volatile impurities and isomers.[5][27]

Complementary Recommendation: GC-MS for Orthogonal Verification and Impurity Identification

GC-MS should be employed as a complementary, orthogonal technique. Its strength lies in its power of identification. It is the ideal method for:

  • Characterizing unknown impurities detected during HPLC analysis (if they are volatile enough).

  • Screening for and quantifying volatile organic impurities and residual solvents, which is a separate requirement under ICH guidelines.[28]

  • Confirming the identity of the main peak and known impurities, providing an orthogonal verification of the HPLC method.

In a comprehensive quality control strategy, these methods are not competitors but partners. HPLC provides the robust quantitative purity value, while GC-MS offers the deep dive into structural identification, ensuring a complete and scientifically sound understanding of the chemical integrity of 2-Methoxy-7-nitroquinoline.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare. ICH Q2 Analytical Method Validation.
  • SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis.
  • Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS).
  • (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
  • Benchchem. A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
  • Pubmedia Journals Series. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications.
  • Benchchem. A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
  • YouTube. (2022, March 4). The Principle of HPLC and Its application in Pharmaceutical Analysis.
  • Lab Manager. (2025, October 1). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Allan Chemical Corporation. HPLC vs GC: Application Differences.
  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • MDPI. (2021, March 16). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
  • NIH PubChem. 6-Methoxy-8-nitroquinoline.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • ResearchGate. (2025, August 5). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression.
  • NIH PubChem. 7-Nitroquinoline.
  • Element Lab Solutions. HPLC Solvent Selection.

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-7-nitroquinoline proper disposal procedures

The handling and disposal of specialized heterocyclic intermediates like 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) require rigorous adherence to environmental health and safety (EHS) protocols. Widely utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized heterocyclic intermediates like 2-Methoxy-7-nitroquinoline (CAS: 1354222-15-3) require rigorous adherence to environmental health and safety (EHS) protocols. Widely utilized in drug discovery—particularly in the synthesis of complex pharmaceutical agents such as kinase inhibitors [2]—this nitroaromatic compound presents specific challenges regarding chemical stability, environmental persistence, and waste segregation.

As a drug development professional, understanding the causality behind disposal protocols is critical. Nitroaromatic compounds can exhibit latent reactivity and environmental toxicity, meaning that improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also compromises laboratory safety.

Here is the comprehensive, E-E-A-T-aligned guide to the operational and logistical disposal plans for 2-Methoxy-7-nitroquinoline.

Physicochemical Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the material's profile to dictate primary containment and segregation strategies. 2-Methoxy-7-nitroquinoline is a solid organic intermediate [1]. The presence of the nitro (-NO2) group on the quinoline ring dictates its primary chemical incompatibilities.

Property / Hazard ParameterSpecification / Protocol Directive
CAS Number 1354222-15-3 [1]
Molecular Formula C10H8N2O3 [1]
Chemical Class Nitroaromatic Heterocycle
Primary Incompatibilities Strong reducing agents, strong oxidizing agents, strong bases.
Waste Classification Hazardous Organic Solid Waste (Halogen-free unless cross-contaminated).
Recommended Destruction High-Temperature Incineration via licensed facility.

Standard Operating Procedure (SOP): Laboratory Waste Segregation & Disposal

Do not attempt to chemically neutralize or destroy nitroaromatic compounds (e.g., via chemical reduction of the nitro group) within the primary laboratory setting. Such improvised waste treatment introduces unnecessary risks of exothermic runaway reactions. All disposal must rely on containment and transfer to licensed EHS professionals.

Step 1: Source Segregation (The Causality of Isolation)

  • Action: Isolate 2-Methoxy-7-nitroquinoline waste from aqueous waste streams, heavy metal waste, and particularly from reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

  • Rationale: Mixing nitroaromatics with strong reducing agents in a waste carboy can initiate uncontrolled, highly exothermic reduction reactions, potentially leading to container over-pressurization and rupture.

Step 2: Primary Containment

  • Action: Collect solid waste (including contaminated Kimwipes, filter paper, and disposable spatulas) in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are required.

  • Rationale: HDPE and glass provide inert barriers that prevent the leaching of the organic compound, while amber glass protects any potentially light-sensitive byproducts from UV degradation during storage.

Step 3: GHS & RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label immediately upon placing the first drop or crystal into the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("2-Methoxy-7-nitroquinoline"), and identify the primary hazards (e.g., "Toxic," "Irritant").

  • Rationale: Accurate inventory tracking prevents "unknown waste" generation, which requires costly analytical testing prior to EHS acceptance and incineration.

Step 4: Institutional Transfer and Final Destruction

  • Action: Transfer the sealed, labeled container to your institutional EHS department or a contracted, EPA-licensed hazardous waste management firm.

  • Rationale: The only universally recognized, safe method for the final destruction of nitroquinolines is high-temperature incineration (typically >1000°C) with specialized gas scrubbers to capture nitrogen oxides (NOx) generated during combustion.

Waste Management & Spill Response Workflow

The following diagram illustrates the validated logical pathway for managing 2-Methoxy-7-nitroquinoline from the point of waste generation through to final environmental compliance.

G Start 2-Methoxy-7-nitroquinoline Waste Generated Segregate Waste Segregation (Isolate from Reducers/Oxidizers) Start->Segregate Contain Primary Containment (HDPE / Amber Glass) Segregate->Contain Label GHS & RCRA Labeling Contain->Label EHS Transfer to EHS / Licensed Contractor Label->EHS Incinerate High-Temperature Incineration (Final Destruction & NOx Scrubbing) EHS->Incinerate

Workflow for the safe segregation, containment, and disposal of nitroaromatic laboratory waste.

Decontamination of Laboratory Surfaces

If a minor spill occurs during the handling of 2-Methoxy-7-nitroquinoline:

  • PPE Verification: Ensure standard laboratory PPE is worn (nitrile gloves, safety goggles, lab coat).

  • Mechanical Collection: For solid spills, gently sweep the powder using a dedicated brush and pan, avoiding dust generation. Do not use standard vacuum cleaners, as they can aerosolize fine powders.

  • Solvent Wipe: Wipe the affected area with a solvent in which the compound is soluble (e.g., a small amount of methanol or ethyl acetate, as utilized in its synthetic handling [2]), followed by a thorough wash with soap and water.

  • Waste Integration: Dispose of all contaminated cleaning materials as solid hazardous waste following the SOP outlined in Section 2.

References

  • Google Patents. "US 8,895,585 B2 - Heterocyclic Compounds". United States Patent and Trademark Office.
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